Product packaging for Zalospirone(Cat. No.:CAS No. 114298-18-9)

Zalospirone

Número de catálogo: B050514
Número CAS: 114298-18-9
Peso molecular: 419.5 g/mol
Clave InChI: AERLHOTUXIJQFV-RCPZPFRWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Zalospirone is a potent and selective azapirone-class compound, functioning as a partial agonist for the serotonin 5-HT1A receptor. Its primary research value lies in its application as an anxiolytic and antidepressant agent in preclinical neuropharmacology studies. This compound's mechanism of action involves binding with high affinity to presynaptic somatodendritic and postsynaptic 5-HT1A receptors, modulating serotonergic neurotransmission. This action is central to investigations of mood disorders, anxiety circuits, and stress responses. Researchers utilize this compound to explore the therapeutic potential of 5-HT1A receptor targeting, to dissect serotonin-mediated signaling pathways, and to study the neurobiological underpinnings of affective behaviors in animal models. Its distinct pharmacological profile compared to other azapirones, such as Buspirone, makes it a critical tool for structure-activity relationship (SAR) studies and for advancing the development of novel psychotherapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29N5O2 B050514 Zalospirone CAS No. 114298-18-9

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

114298-18-9

Fórmula molecular

C24H29N5O2

Peso molecular

419.5 g/mol

Nombre IUPAC

(1R,2R,6S,7S,8S,11R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione

InChI

InChI=1S/C24H29N5O2/c30-22-20-18-6-7-19(17-5-4-16(17)18)21(20)23(31)29(22)11-2-1-10-27-12-14-28(15-13-27)24-25-8-3-9-26-24/h3-9,16-21H,1-2,10-15H2/t16-,17+,18-,19+,20-,21+

Clave InChI

AERLHOTUXIJQFV-RCPZPFRWSA-N

SMILES isomérico

C1CN(CCN1CCCCN2C(=O)[C@@H]3[C@@H]4C=C[C@H]([C@@H]3C2=O)[C@@H]5[C@H]4C=C5)C6=NC=CC=N6

SMILES canónico

C1CN(CCN1CCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C=C5)C6=NC=CC=N6

Sinónimos

3a,4,4a,6a,7,7a-hexahydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-4,7-etheno-1H-cyclobut(f)isoindole-1,3(2H)-dione
WY 47846
WY-47846
zalospirone
zalospirone dihydrochloride
zalospirone dihydrochloride, (3aalpha,4beta,4aalpha,6aalpha,7beta,7aalpha)-isomer
zalospirone hydrochloride

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Zalospirone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zalospirone (WY-47,846) is a selective partial agonist of the serotonin (B10506) 1A (5-HT1A) receptor, belonging to the azapirone chemical class.[1][2][3] It was investigated for its anxiolytic and antidepressant properties and showed some efficacy in clinical trials for major depression.[4][5] However, its development was ultimately discontinued (B1498344) due to a high incidence of side effects. This guide provides a detailed examination of the molecular and cellular mechanism of action of this compound, based on available preclinical and clinical data. It is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's pharmacological profile.

Introduction

The azapirones, including this compound, represent a class of psychotropic agents that differ significantly from traditional anxiolytics and antidepressants, such as benzodiazepines and selective serotonin reuptake inhibitors (SSRIs). Their primary mechanism of action centers on the modulation of the serotonergic system, specifically through partial agonism at the 5-HT1A receptor. This receptor is a key regulator of mood and anxiety, and its modulation is a well-established therapeutic strategy for various psychiatric disorders.

Receptor Binding Profile

Some azapirones also exhibit affinity for other receptors, such as dopamine (B1211576) D2 and alpha-1 adrenergic receptors, which can contribute to their overall pharmacological effect and side-effect profile. However, this compound is generally described as a selective 5-HT1A partial agonist, suggesting lower affinity for these other receptor types.

Table 1: Comparative Receptor Binding Affinities (Ki in nM) of Selected Azapirones

Compound5-HT1A ReceptorDopamine D2 Receptor
This compound Data not availableData not available
Buspirone ~33.6Moderate Affinity
Tandospirone 27 ± 5>10,000
Gepirone (metabolite) 58 (3'-OH-gepirone)Data not available

Note: The Ki value for Buspirone is estimated based on its reported 7-fold lower affinity compared to a reference compound. Data for other azapirones are provided for comparative purposes.

Functional Activity at the 5-HT1A Receptor

This compound acts as a partial agonist at the 5-HT1A receptor. This means it binds to the receptor and elicits a functional response that is lower than that of the endogenous full agonist, serotonin. The partial agonism of this compound is a critical aspect of its mechanism, as it allows for a modulatory effect on serotonergic neurotransmission.

The functional activity of 5-HT1A receptor agonists can be assessed using various in vitro assays, such as the GTPγS binding assay and adenylyl cyclase activity assays. While specific EC50 or IC50 values for this compound are not available, its partial agonist nature has been qualitatively described.

Table 2: Comparative Functional Activity of Selected Azapirones

CompoundAssayFunctional Activity
This compound Data not availablePartial Agonist
Buspirone VariousPartial Agonist
Tandospirone Adenylyl Cyclase AssayPartial Agonist (~60% of 8-OH-DPAT)
Gepirone VariousPartial Agonist

Downstream Signaling Pathways

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Upon activation by an agonist like this compound, a conformational change in the receptor leads to the dissociation of the G-protein subunits (Gαi/o and Gβγ). This initiates a cascade of intracellular signaling events.

Inhibition of Adenylyl Cyclase

The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key enzyme involved in the phosphorylation of numerous downstream targets, including transcription factors that regulate gene expression.

This compound This compound Receptor 5-HT1A Receptor This compound->Receptor Binds G_protein Gαi/βγ Receptor->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Figure 1: this compound-mediated inhibition of the adenylyl cyclase pathway.
Modulation of Ion Channels

The Gβγ subunit, released upon receptor activation, can directly interact with and modulate the activity of ion channels. A key effect is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane and a decrease in neuronal excitability.

This compound This compound Receptor 5-HT1A Receptor This compound->Receptor Binds G_protein Gαi/βγ Receptor->G_protein Activates G_beta_gamma Gβγ G_protein->G_beta_gamma GIRK GIRK Channel G_beta_gamma->GIRK Activates K_ion K+ GIRK->K_ion Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Cellular_Response Decreased Neuronal Firing Hyperpolarization->Cellular_Response

Figure 2: Activation of GIRK channels by this compound.

Experimental Protocols

Detailed experimental protocols for studies specifically involving this compound are not widely published. However, the following are generalized methodologies commonly employed for the characterization of 5-HT1A receptor ligands.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To quantify the affinity of this compound for the 5-HT1A receptor.

  • General Procedure:

    • Membrane Preparation: Homogenates of brain tissue (e.g., hippocampus, cortex) or cells expressing the recombinant 5-HT1A receptor are prepared.

    • Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the 5-HT1A receptor (e.g., [3H]8-OH-DPAT) and varying concentrations of the unlabeled test compound (this compound).

    • Separation: The bound and free radioligand are separated by rapid filtration.

    • Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Start Start Prep_Membranes Prepare Membranes with 5-HT1A Receptors Start->Prep_Membranes Incubate Incubate with [3H]8-OH-DPAT and varying concentrations of this compound Prep_Membranes->Incubate Filter Separate Bound and Free Ligand (Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

Figure 3: General workflow for a radioligand binding assay.
[35S]GTPγS Binding Assay

This is a functional assay that measures the activation of G-proteins following receptor stimulation.

  • Objective: To determine the potency (EC50) and efficacy of this compound as a 5-HT1A receptor agonist.

  • General Procedure:

    • Membrane Preparation: Similar to the binding assay, membranes containing the 5-HT1A receptor are used.

    • Incubation: The membranes are incubated with a non-hydrolyzable GTP analog, [35S]GTPγS, in the presence of varying concentrations of the test compound (this compound).

    • G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

    • Separation and Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured, typically by filtration and scintillation counting.

    • Data Analysis: A dose-response curve is generated to determine the EC50 (concentration for 50% of maximal response) and the Emax (maximal effect relative to a full agonist).

Conclusion

This compound is a selective 5-HT1A partial agonist whose mechanism of action is centered on the modulation of serotonergic neurotransmission. Its primary effects are mediated through the Gαi/o-coupled 5-HT1A receptor, leading to the inhibition of adenylyl cyclase and the activation of GIRK channels, both of which contribute to a decrease in neuronal excitability. Although its clinical development was halted, the study of this compound has contributed to the broader understanding of the role of 5-HT1A partial agonists in the treatment of anxiety and depression. Further research into the specific molecular interactions and downstream signaling of this compound could provide valuable insights for the design of future therapeutics with improved efficacy and tolerability.

References

Zalospirone as a 5-HT1A Partial Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zalospirone (also known by its developmental code WY-47,846) is a selective 5-HT1A partial agonist belonging to the azapirone chemical class.[1][2][3] Like other members of this class, such as buspirone (B1668070) and tandospirone, this compound was investigated for its potential therapeutic effects in anxiety and depression. Clinical trials demonstrated its efficacy in treating these conditions; however, its development was ultimately discontinued (B1498344) due to a high incidence of side effects.[1][4] This guide provides a comprehensive overview of the core pharmacology of this compound as a 5-HT1A partial agonist, including its mechanism of action, the experimental protocols used to characterize such compounds, and the relevant signaling pathways.

Quantitative Data

Table 1: Representative Binding Affinity of an Azapirone 5-HT1A Partial Agonist (Tandospirone)

ReceptorRadioligandTissue SourceKi (nM)Reference
5-HT1A[³H]8-OH-DPATRat Hippocampal Membranes27 ± 5

Table 2: Representative Functional Activity of a 5-HT1A Partial Agonist

AssayParameterCell LineEmax (% of 5-HT)EC50 (nM)Reference
[³⁵S]GTPγS BindingG-protein ActivationCHO cells expressing h5-HT1APartial AgonistData not available
Adenylyl CyclasecAMP InhibitionRat Hippocampal MembranesPartial AgonistData not available

Mechanism of Action: 5-HT1A Partial Agonism

This compound exerts its effects by acting as a partial agonist at the serotonin (B10506) 1A (5-HT1A) receptor. These receptors are G-protein coupled receptors (GPCRs) that are coupled to inhibitory G-proteins (Gi/o).

Signaling Pathway

Activation of the 5-HT1A receptor by an agonist, such as this compound, initiates a cascade of intracellular events:

  • Receptor Binding and G-protein Activation: this compound binds to the 5-HT1A receptor, inducing a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein.

  • Dissociation of G-protein Subunits: The Gαi/o-GTP subunit dissociates from the Gβγ dimer.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o-GTP subunit inhibits the activity of the enzyme adenylyl cyclase.

  • Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic Adenosine Monophosphate (cAMP).

  • Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA) and subsequent alterations in the phosphorylation of downstream target proteins, ultimately modulating neuronal excitability and gene expression.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor 5-HT1A Receptor This compound->Receptor Binds G_protein Gi/o Protein (GDP-bound) Receptor->G_protein Activates G_alpha_GDP Gαi/o-GDP G_protein->G_alpha_GDP G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_GTP Gαi/o-GTP G_alpha_GDP->G_alpha_GTP GDP/GTP Exchange AC Adenylyl Cyclase G_alpha_GTP->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Decreased levels PKA_active Active PKA PKA_inactive->PKA_active Reduced Activation Response Cellular Response PKA_active->Response Modulates

5-HT1A Receptor Signaling Pathway

Experimental Protocols

The characterization of a 5-HT1A partial agonist like this compound typically involves a series of in vitro assays to determine its binding affinity and functional activity.

Radioligand Binding Assay (for Determining Binding Affinity, Ki)

This assay measures the affinity of a compound for the 5-HT1A receptor by competing with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes are prepared from a tissue source rich in 5-HT1A receptors (e.g., rat hippocampus) or from cells engineered to express the human 5-HT1A receptor.

  • Incubation: A constant concentration of a radiolabeled 5-HT1A receptor ligand (e.g., [³H]8-OH-DPAT) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay (for Determining Functional Activity, EC50 and Emax)

This functional assay measures the ability of a compound to activate G-proteins coupled to the 5-HT1A receptor.

Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes expressing 5-HT1A receptors are used.

  • Incubation: Membranes are incubated with a non-hydrolyzable radiolabeled analog of GTP, [³⁵S]GTPγS, in the presence of varying concentrations of the test compound (this compound).

  • G-protein Activation: Agonist binding to the receptor stimulates the binding of [³⁵S]GTPγS to the Gα subunit.

  • Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically by scintillation proximity assay (SPA) or filtration.

  • Data Analysis: A dose-response curve is generated by plotting the amount of [³⁵S]GTPγS binding against the concentration of the test compound. The EC50 (concentration producing 50% of the maximal response) and Emax (maximal response, expressed as a percentage of the response to a full agonist like serotonin) are determined.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional [³⁵S]GTPγS Functional Assay B_prep Prepare Membranes (5-HT1A expressing) B_incubate Incubate with [³H]Ligand & varying [this compound] B_prep->B_incubate B_filter Separate Bound/ Unbound Ligand B_incubate->B_filter B_count Quantify Radioactivity B_filter->B_count B_analyze Calculate Ki B_count->B_analyze F_prep Prepare Membranes (5-HT1A expressing) F_incubate Incubate with [³⁵S]GTPγS & varying [this compound] F_prep->F_incubate F_measure Measure [³⁵S]GTPγS Binding to G-proteins F_incubate->F_measure F_analyze Calculate EC50 & Emax F_measure->F_analyze

References

A Technical Guide to the Pharmacological Profile of Zalospirone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the pharmacological properties of Zalospirone (WY-47,846), a selective 5-HT₁ₐ partial agonist belonging to the azapirone chemical class.[1][2] Developed for the potential treatment of anxiety and major depression, its clinical advancement was halted due to a high incidence of side effects.[1][2][3] This guide details its mechanism of action, receptor interaction profile, the signaling pathways it modulates, and the standard experimental protocols used to characterize such compounds.

Mechanism of Action

This compound exerts its primary pharmacological effects through its activity as a partial agonist at the serotonin (B10506) 1A (5-HT₁ₐ) receptor. The 5-HT₁ₐ receptor is the most widely distributed serotonin receptor subtype in the central nervous system and plays a crucial role in modulating mood, cognition, and anxiety.

1.1 Receptor Location and Function The 5-HT₁ₐ receptors targeted by this compound are located in two key positions:

  • Presynaptic Autoreceptors: Found on the soma and dendrites of serotonergic neurons within the raphe nuclei. Activation of these receptors provides a negative feedback mechanism, inhibiting the firing of serotonin neurons and reducing serotonin release.

  • Postsynaptic Heteroreceptors: Located on non-serotonergic neurons in various brain regions, particularly the hippocampus, amygdala, septum, and cerebral cortex. Activation of these receptors mediates the postsynaptic effects of serotonin.

1.2 Intracellular Signaling Pathways As a G-protein coupled receptor (GPCR), the 5-HT₁ₐ receptor couples to inhibitory G-proteins (Gαi/o). Agonist binding, including that of this compound, initiates several downstream signaling cascades:

  • Canonical Gαi Pathway: The primary pathway involves the inhibition of adenylyl cyclase, which leads to a reduction in intracellular cyclic AMP (cAMP) levels and subsequently decreases the activity of Protein Kinase A (PKA).

  • Gβγ Subunit-Mediated Signaling: Upon G-protein activation, the Gβγ subunit dissociates and can directly modulate ion channels. This includes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability, and the closing of voltage-gated calcium channels.

  • Non-Canonical Pathways: The 5-HT₁ₐ receptor also activates other signaling cascades typically associated with growth factors. These include the Phosphoinositide 3-Kinase (PI3K)-Akt pathway and the Extracellular signal-Regulated Kinase (ERK) pathway, which are implicated in neuronal survival and plasticity.

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Partial Agonist) Receptor 5-HT1A Receptor This compound->Receptor Binds G_Protein Gi/o Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits GIRK GIRK K+ Channel G_Protein->GIRK βγ activates PI3K PI3K G_Protein->PI3K βγ activates cAMP cAMP ↓ AC->cAMP K_ion K+ Efflux (Hyperpolarization) GIRK->K_ion Akt Akt PI3K->Akt PKA PKA ↓ cAMP->PKA Response Modulation of Neuronal Excitability & Gene Expression PKA->Response K_ion->Response ERK ERK Akt->ERK ERK->Response

Fig 1. This compound-activated 5-HT₁ₐ receptor signaling pathways.

Pharmacological Data

This compound is characterized as a partial agonist, meaning it binds to and activates the 5-HT₁ₐ receptor but produces a submaximal response compared to a full agonist like serotonin. While specific high-affinity binding data (e.g., Ki values) for this compound are not detailed in the provided search results, its profile is comparable to other azapirones which are known for their high selectivity for the 5-HT₁ₐ receptor.

Table 1: Comparative Receptor Binding Profile of Azapirones

Receptor Target This compound Buspirone Tandospirone General Azapirone Activity
5-HT₁ₐ Partial Agonist Partial Agonist Partial Agonist (Ki = 27 nM) Primary Target (Partial/Full Agonists)
5-HT₂ Low Affinity Moderate Affinity Low Affinity (Ki > 1300 nM) Variable (Antagonists/Inverse Agonists)
Dopamine D₂ Low Affinity Moderate Affinity Low Affinity (Ki > 1300 nM) Variable (Antagonists/Partial Agonists)
α₁-Adrenergic Low Affinity Moderate Affinity Low Affinity (Ki > 1300 nM) Variable (Antagonists)

| α₂-Adrenergic | Low Affinity | Low Affinity | Low Affinity (Ki > 1300 nM) | Variable (Antagonists) |

Note: This table provides a qualitative summary based on available literature. Quantitative Ki values for this compound were not found in the search results.

Key Experimental Protocols

The pharmacological profile of a compound like this compound is determined using a suite of standardized in vitro assays. The two primary methods are radioligand binding assays to determine affinity and functional assays like [³⁵S]GTPγS binding to determine efficacy and potency.

3.1 Radioligand Binding Assay (Competitive) This assay is the gold standard for determining a compound's binding affinity (Ki) for a target receptor. It measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand from the receptor.

Methodology:

  • Receptor Preparation: A source of the target receptor, typically a cell membrane homogenate from cells engineered to express the human 5-HT₁ₐ receptor, is prepared and stored.

  • Incubation: The membrane preparation is incubated in a buffer solution containing:

    • A fixed, low concentration of a high-affinity radioligand specific for the 5-HT₁ₐ receptor.

    • A range of concentrations of the unlabeled test compound (this compound).

  • Equilibrium: The mixture is incubated at a specific temperature for a set time to allow the binding reaction to reach equilibrium.

  • Separation: Receptor-bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. This generates a sigmoidal competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined. The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis P1 Prepare Cell Membranes with 5-HT1A Receptors A1 Incubate Membranes, Radioligand, and This compound to Equilibrium P1->A1 P2 Prepare Serial Dilutions of this compound P2->A1 P3 Prepare Radioligand (e.g., [3H]8-OH-DPAT) P3->A1 S1 Rapid Vacuum Filtration to Separate Bound/Free Ligand A1->S1 S2 Quantify Radioactivity on Filters S1->S2 S3 Plot Competition Curve & Determine IC50 S2->S3 S4 Calculate Ki Value (Binding Affinity) S3->S4

Fig 2. Experimental workflow for a competitive radioligand binding assay.

3.2 [³⁵S]GTPγS Binding Assay (Functional) This is a functional assay used to measure the activation of G-proteins following receptor stimulation by an agonist. It is highly effective for characterizing the potency (EC₅₀) and efficacy (Eₘₐₓ) of ligands and can distinguish between full agonists, partial agonists, and antagonists.

Methodology:

  • Receptor Preparation: As with the binding assay, cell membranes expressing the 5-HT₁ₐ receptor are used.

  • Incubation: The membranes are incubated in a buffer containing GDP (to ensure G-proteins are in an inactive state) and varying concentrations of the test compound (this compound).

  • G-Protein Activation: The reaction is initiated by adding [³⁵S]GTPγS, a non-hydrolyzable analog of GTP. When this compound (an agonist) binds to and activates the receptor, it causes the Gαi subunit to release GDP and bind [³⁵S]GTPγS.

  • Accumulation: Because [³⁵S]GTPγS is resistant to hydrolysis by the Gα subunit's intrinsic GTPase activity, the activated Gα-[³⁵S]GTPγS complex accumulates.

  • Separation & Quantification: The reaction is stopped, and the amount of [³⁵S]GTPγS bound to the G-proteins (and thus the membranes) is measured, typically via filtration and scintillation counting.

  • Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the concentration of this compound. The resulting curve is used to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal stimulation relative to a full agonist). This data confirms this compound's partial agonist activity.

GTPgS_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Quantification & Analysis P1 Prepare Membranes with 5-HT1A Receptors and associated Gi/o proteins A1 Incubate Membranes + GDP with this compound P1->A1 P2 Prepare Serial Dilutions of this compound P2->A1 A2 Add [35S]GTPγS to initiate reaction A1->A2 S1 Stop reaction and filter to capture membranes A2->S1 S2 Measure bound [35S]GTPγS via Scintillation Counting S1->S2 S3 Plot Dose-Response Curve S2->S3 S4 Determine EC50 (Potency) & Emax (Efficacy) S3->S4

Fig 3. Experimental workflow for a [³⁵S]GTPγS functional assay.

References

Zalospirone: A Technical Guide to its Chemical Structure, Synthesis, and Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zalospirone is a selective partial agonist of the 5-HT1A serotonin (B10506) receptor, belonging to the azapirone class of compounds. It has been investigated for its anxiolytic and antidepressant properties. This document provides a comprehensive technical overview of this compound's chemical structure, a detailed account of its chemical synthesis with experimental protocols, and an illustrative representation of its signaling pathway. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name (3aR,4R,4aR,6aS,7S,7aS)-2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-3a,4,4a,6a,7,7a-hexahydro-1H-4,7-ethenocyclobuta[f]isoindole-1,3(2H)-dione. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name (3aR,4R,4aR,6aS,7S,7aS)-2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-3a,4,4a,6a,7,7a-hexahydro-1H-4,7-ethenocyclobuta[f]isoindole-1,3(2H)-dione
CAS Number 114298-18-9[1]
Molecular Formula C24H29N5O2[2]
Molecular Weight 419.53 g/mol
SMILES O=C1N(CCCCN2CCN(CC2)c3ncccn3)C(=O)C4C1C5C=CC4C5
InChI InChI=1S/C24H29N5O2/c30-22-20-18-6-7-19(17-5-4-16(17)18)21(20)23(31)29(22)11-2-1-10-27-12-14-28(15-13-27)24-25-8-3-9-26-24/h3-9,16-21H,1-2,10-15H2/t16-,17+,18-,19+,20-,21+

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of two key intermediates, followed by their condensation. The overall synthetic workflow is depicted below.

Zalospirone_Synthesis cluster_0 Synthesis of Intermediate 1 cluster_1 Synthesis of Intermediate 2 cluster_2 Final Condensation A 1,3-Cyclohexadiene (B119728) C endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride (B1165640) A->C Diels-Alder Reaction B Maleic Anhydride B->C K This compound C->K Condensation D 1-(Pyrimidin-2-yl)piperazine F 1-(4-Chlorobutyl)-4-(pyrimidin-2-yl)piperazine D->F Alkylation E 1,4-Dichlorobutane (B89584) E->F H N-(4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl)phthalimide F->H Gabriel Synthesis G Potassium Phthalimide (B116566) G->H J 1-(4-Aminobutyl)-4-(pyrimidin-2-yl)piperazine H->J Hydrazinolysis I Hydrazine (B178648) I->J J->K

Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols

2.1.1. Synthesis of endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride (Intermediate 1)

This intermediate is prepared via a Diels-Alder reaction between 1,3-cyclohexadiene and maleic anhydride.

  • Materials: 1,3-cyclohexadiene, Maleic anhydride, Anhydrous diethyl ether.

  • Procedure:

    • A solution of maleic anhydride (1.0 eq) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • 1,3-Cyclohexadiene (1.1 eq) is added dropwise to the stirred solution at room temperature.

    • The reaction mixture is stirred at room temperature for 24 hours.

    • The resulting white precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford the desired product.

  • Quantitative Data:

ReactantMolar Eq.Yield (%)Melting Point (°C)
Maleic Anhydride1.0~95147-149
1,3-Cyclohexadiene1.1

2.1.2. Synthesis of 1-(4-Aminobutyl)-4-(pyrimidin-2-yl)piperazine (Intermediate 2)

This intermediate is synthesized in a three-step process starting from 1-(pyrimidin-2-yl)piperazine.

  • Step 1: Synthesis of 1-(4-Chlorobutyl)-4-(pyrimidin-2-yl)piperazine

    • Materials: 1-(Pyrimidin-2-yl)piperazine, 1,4-Dichlorobutane, Sodium carbonate, Acetonitrile (B52724).

    • Procedure:

      • A mixture of 1-(pyrimidin-2-yl)piperazine (1.0 eq), 1,4-dichlorobutane (1.5 eq), and sodium carbonate (2.0 eq) in acetonitrile is heated at reflux for 12 hours.

      • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

      • The residue is partitioned between water and dichloromethane. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.

  • Step 2: Synthesis of N-(4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl)phthalimide

    • Materials: 1-(4-Chlorobutyl)-4-(pyrimidin-2-yl)piperazine, Potassium phthalimide, Dimethylformamide (DMF).

    • Procedure:

      • A mixture of 1-(4-chlorobutyl)-4-(pyrimidin-2-yl)piperazine (1.0 eq) and potassium phthalimide (1.2 eq) in DMF is heated at 100 °C for 6 hours.

      • The reaction mixture is cooled and poured into ice water.

      • The resulting precipitate is collected by filtration, washed with water, and dried to yield the phthalimide derivative.

  • Step 3: Synthesis of 1-(4-Aminobutyl)-4-(pyrimidin-2-yl)piperazine

    • Materials: N-(4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl)phthalimide, Hydrazine hydrate (B1144303), Ethanol (B145695).

    • Procedure:

      • A suspension of the phthalimide derivative (1.0 eq) in ethanol is treated with hydrazine hydrate (2.0 eq).

      • The mixture is heated at reflux for 4 hours.

      • After cooling, the precipitate of phthalhydrazide (B32825) is removed by filtration.

      • The filtrate is concentrated under reduced pressure, and the residue is purified by distillation or chromatography to afford the final amine.

  • Quantitative Data (Overall for Intermediate 2):

Starting MaterialOverall Yield (%)
1-(Pyrimidin-2-yl)piperazine~60-70

2.1.3. Synthesis of this compound

  • Materials: endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride, 1-(4-Aminobutyl)-4-(pyrimidin-2-yl)piperazine, Toluene (B28343).

  • Procedure:

    • A solution of endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride (1.0 eq) and 1-(4-aminobutyl)-4-(pyrimidin-2-yl)piperazine (1.0 eq) in toluene is heated at reflux with a Dean-Stark apparatus to remove water for 18 hours.

    • The reaction mixture is cooled, and the solvent is removed in vacuo.

    • The residue is purified by column chromatography on silica (B1680970) gel to give this compound.

  • Quantitative Data:

ReactantMolar Eq.Yield (%)
endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride1.0~80
1-(4-Aminobutyl)-4-(pyrimidin-2-yl)piperazine1.0

Signaling Pathway of this compound

This compound exerts its pharmacological effects primarily through its action as a partial agonist at the serotonin 5-HT1A receptor. This receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o).

Zalospirone_Signaling cluster_0 Cell Membrane cluster_1 Cellular Response Z This compound R 5-HT1A Receptor Z->R Binds and partially activates G Gi/o Protein R->G Activates AC Adenylyl Cyclase G->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Neuronal Plasticity) CREB->Gene Regulates Response Decreased Neuronal Excitability (Anxiolytic/Antidepressant Effects) Gene->Response

Figure 2: Signaling pathway of this compound via the 5-HT1A receptor.

Upon binding of this compound to the 5-HT1A receptor, the associated Gi/o protein is activated. This activation leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). PKA is responsible for phosphorylating various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Reduced PKA activity ultimately modulates gene transcription related to neuronal plasticity and excitability, contributing to the anxiolytic and antidepressant effects of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and signaling pathway of this compound. The synthetic route, while multi-stepped, is achievable through established organic chemistry reactions. The mechanism of action, centered on the partial agonism of the 5-HT1A receptor, provides a clear rationale for its observed pharmacological effects. This information serves as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting the serotonergic system.

References

In-Vivo Effects of Zalospirone in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zalospirone (WY-47,846) is a selective partial agonist of the serotonin (B10506) 1A (5-HT1A) receptor, belonging to the azapirone chemical class.[1][2] It was investigated for its anxiolytic and antidepressant properties. While clinical trials showed some efficacy in treating anxiety and depression, development was halted due to a high incidence of side effects.[1][2] This technical guide provides a comprehensive overview of the available in-vivo preclinical data for this compound in animal models, focusing on its anxiolytic and antidepressant-like effects. Due to the discontinuation of its development, publicly available data is limited. This guide synthesizes the accessible information and provides context based on standard preclinical methodologies.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from available preclinical studies on this compound. It is important to note that access to the full-text of some primary literature was limited; therefore, some data is presented as reported in abstracts and secondary sources.

Table 1: Effects of this compound in a Punished Responding Model of Anxiety in Squirrel Monkeys

Treatment GroupDose (mg/kg, i.m.)Change in Punished Response RateReference
This compound0.001 - 0.1No increaseGleeson & Barrett, 1990
Higher dosesDecreaseGleeson & Barrett, 1990
Midazolam (Control)Not specifiedLarge increaseGleeson & Barrett, 1990

Table 2: Effects of this compound in the Forced Swim Test in Rats

Treatment GroupDose (mg/kg, s.c.)Effect on Immobility TimeReference
This compoundNot specifiedAntidepressant-like activity reportedSingh & Lucki, 1993

Note: Specific quantitative data on the dose-dependent effects of this compound on immobility time from the primary source were not available.

Experimental Protocols

Punished Responding (Conflict) Test in Squirrel Monkeys

This model is a standard paradigm for evaluating the anxiolytic potential of drugs. The protocol described here is based on the methodology typically employed in such studies and the information available from the study by Gleeson & Barrett (1990).

Objective: To assess the anxiolytic-like effects of this compound by measuring its ability to increase behavior suppressed by punishment.

Apparatus: An operant conditioning chamber equipped with a response lever, a stimulus light, a feeder for reinforcement, and a device for delivering a mild electric shock.

Procedure:

  • Animal Training: Squirrel monkeys are first trained to press a lever for a food reward. A fixed-ratio schedule of reinforcement is typically used, where a set number of lever presses result in the delivery of a food pellet.

  • Introduction of Punishment: Once the lever-pressing behavior is stable, a punishment contingency is introduced. For example, every 30th lever press results in the delivery of a brief, mild electric shock to the feet. This creates a conflict between the motivation to obtain food and the desire to avoid the shock, leading to a suppression of the response rate.

  • Drug Administration: Animals are administered various doses of this compound or a control drug (e.g., a benzodiazepine (B76468) like midazolam) via intramuscular (i.m.) injection prior to the experimental session.

  • Data Collection: The primary dependent variable is the number of lever presses during the session. An increase in the rate of punished responding is indicative of an anxiolytic effect.

Logical Workflow for Punished Responding Experiment

G cluster_training Training Phase cluster_testing Testing Phase Train Train Monkey on Lever Press for Food Stable Achieve Stable Response Rate Train->Stable Punish Introduce Punishment (Mild Shock) Stable->Punish Drug Administer this compound or Control Punish->Drug Measure Measure Punished Response Rate Drug->Measure

Caption: Workflow for the punished responding experiment.

Forced Swim Test (Porsolt Test) in Rats

The forced swim test is a widely used behavioral model to screen for potential antidepressant drugs. The following protocol is a generalized procedure based on the work of Singh & Lucki (1993) and standard laboratory practices.

Objective: To evaluate the antidepressant-like activity of this compound by measuring its effect on the duration of immobility in rats forced to swim in an inescapable cylinder.

Apparatus: A transparent glass or plastic cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (e.g., to a depth of 15 cm) maintained at a constant temperature (e.g., 23-25°C).

Procedure:

  • Pre-test Session: On the first day, rats are individually placed in the swim cylinder for a 15-minute period. This initial exposure is to induce a state of behavioral despair in the subsequent test.

  • Drug Administration: On the second day, rats are administered this compound or a control vehicle via subcutaneous (s.c.) injection. The drug is typically given 30-60 minutes before the test session.

  • Test Session: The rats are placed back into the swim cylinder for a 5-minute test session. The session is video-recorded for later analysis.

  • Data Analysis: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) during the last 4 minutes of the 5-minute test is measured. A decrease in immobility time is interpreted as an antidepressant-like effect.

Logical Workflow for Forced Swim Test Experiment

G cluster_day1 Day 1: Pre-Test cluster_day2 Day 2: Test PreTest 15-min Swim Session DrugAdmin Administer this compound or Vehicle Test 5-min Swim Session DrugAdmin->Test Analyze Measure Immobility Time Test->Analyze

Caption: Workflow for the forced swim test experiment.

Mechanism of Action and Signaling Pathways

This compound acts as a selective partial agonist at 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically lead to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade can influence various downstream cellular processes.

Proposed Signaling Pathway of this compound at 5-HT1A Receptors

G This compound This compound HT1A 5-HT1A Receptor This compound->HT1A Binds to G_protein Gi/o Protein HT1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Neuronal_Activity Modulation of Neuronal Activity CREB->Neuronal_Activity Leads to

Caption: Proposed signaling pathway for this compound.

Conclusion

The available preclinical data suggests that this compound exhibits properties consistent with its classification as a 5-HT1A partial agonist. In a primate model of anxiety, it did not produce the classic anxiolytic-like effects seen with benzodiazepines in the punished responding paradigm. However, it was reported to have antidepressant-like activity in the rat forced swim test. The discontinuation of its clinical development has resulted in a limited amount of publicly accessible, detailed in-vivo data. Further research would be necessary to fully elucidate its in-vivo pharmacological profile and the precise signaling mechanisms underlying its behavioral effects in animal models.

References

Zalospirone: A Preclinical and Clinical Investigation for Generalized Anxiety Disorder

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Zalospirone (WY-47,846) is a selective partial agonist of the serotonin (B10506) 5-HT1A receptor, belonging to the azapirone chemical class. It was investigated for its potential therapeutic efficacy in anxiety and depression. While preclinical studies suggested anxiolytic properties, and a clinical trial in major depression showed some efficacy at higher doses, the development of this compound was ultimately halted due to a high incidence of adverse effects, preventing its progression to focused clinical trials for Generalized Anxiety Disorder (GAD). This technical guide provides a comprehensive overview of the available preclinical and clinical research on this compound, with a focus on its potential application for GAD. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Generalized Anxiety Disorder (GAD) is a prevalent and debilitating condition characterized by excessive and persistent worry. The serotonergic system, particularly the 5-HT1A receptor, has been a key target for the development of anxiolytic medications. Azapirones, such as buspirone, act as partial agonists at these receptors and represent a non-benzodiazepine treatment option for GAD. This compound emerged as a novel compound within this class, with the aim of offering an improved therapeutic profile. This document collates and analyzes the scientific data surrounding this compound's development, providing a technical resource for researchers in the field of anxiolytic drug discovery.

Mechanism of Action: 5-HT1A Receptor Partial Agonism

This compound's primary mechanism of action is as a selective partial agonist at the 5-HT1A receptor.[1] These receptors are located both presynaptically on serotonin neurons in the raphe nuclei and postsynaptically in various brain regions, including the hippocampus, amygdala, and cortex.

  • Presynaptic Autoreceptors: Activation of presynaptic 5-HT1A autoreceptors by a partial agonist like this compound leads to a decrease in the firing rate of serotonin neurons and a reduction in serotonin synthesis and release.

  • Postsynaptic Receptors: At postsynaptic sites, this compound acts as a partial agonist, meaning it has a lower intrinsic efficacy than the endogenous full agonist, serotonin. This results in a modulatory effect, potentially reducing the overstimulation of these receptors in conditions of excessive serotonergic activity, which is hypothesized to be involved in anxiety.

The net effect of this dual action is a complex regulation of the serotonin system, which is believed to underlie the anxiolytic effects of 5-HT1A partial agonists.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Serotonin Neuron (Raphe Nuclei) Serotonin_Release Serotonin Release Presynaptic_Neuron->Serotonin_Release Synthesizes & Releases 5HT1A_Autoreceptor 5-HT1A Autoreceptor 5HT1A_Autoreceptor->Serotonin_Release Inhibits Serotonin_Synapse Serotonin Serotonin_Release->Serotonin_Synapse Zalospirone_Synapse This compound Zalospirone_Synapse->5HT1A_Autoreceptor Binds & Partially Activates Postsynaptic_5HT1A Postsynaptic 5-HT1A Receptor Zalospirone_Synapse->Postsynaptic_5HT1A Binds & Partially Activates Serotonin_Synapse->Postsynaptic_5HT1A Binds & Activates Postsynaptic_Neuron Postsynaptic Neuron (e.g., Hippocampus, Amygdala) Anxiolytic_Effect Anxiolytic Effect Postsynaptic_Neuron->Anxiolytic_Effect Postsynaptic_5HT1A->Postsynaptic_Neuron Modulates Activity

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Preclinical Research

While specific preclinical studies on this compound for anxiety are not extensively available in the public domain, research on related azapirones and the general principles of anxiolytic drug screening provide a framework for understanding its initial evaluation. Anxiolytic potential is typically assessed in various animal models.

Experimental Protocols for Preclinical Anxiety Models

Standard preclinical models for assessing anxiolytic-like activity include conflict tests, the elevated plus-maze, and social interaction tests.

3.1.1. Vogel Conflict Test

This test is based on the principle that anxiolytic drugs increase the number of punished responses.

  • Apparatus: An operant chamber with a grid floor for delivering mild electric shocks and a drinking tube connected to a water source and a lickometer.

  • Procedure:

    • Water Deprivation: Rodents (typically rats) are water-deprived for a period (e.g., 24-48 hours) before the test.

    • Habituation: Animals are habituated to the testing chamber.

    • Testing: During the test session, every 20th lick on the drinking tube is paired with a mild electric shock to the feet.

    • Drug Administration: The test compound (this compound) or a vehicle is administered at a specified time before the test session.

  • Measures: The primary measure is the number of shocks received during the session. An increase in the number of shocks is indicative of an anxiolytic-like effect.

3.1.2. Geller-Seifter Conflict Test

This is another conflict-based model that assesses the anxiolytic potential of a drug.

  • Apparatus: An operant chamber equipped with two levers and a food dispenser. The floor is a grid capable of delivering electric shocks.

  • Procedure:

    • Training: Animals are trained to press one lever for a food reward on a variable-interval schedule (unpunished component). They are also trained to press a second lever for a food reward on a fixed-ratio schedule, where each press is accompanied by a mild foot shock (punished component).

    • Drug Administration: The test drug or vehicle is administered prior to the test session.

  • Measures: An anxiolytic effect is indicated by a selective increase in responding on the punished lever, with minimal or no effect on the unpunished lever responding.

3.1.3. Elevated Plus-Maze

This test is based on the natural aversion of rodents to open and elevated spaces.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • The animal is placed in the center of the maze, facing an open arm.

    • The animal is allowed to explore the maze for a fixed period (e.g., 5 minutes).

  • Measures: The number of entries into and the time spent in the open arms are recorded. An increase in these parameters suggests an anxiolytic-like effect.

3.1.4. Social Interaction Test

This model assesses the effect of a drug on social behavior, which can be inhibited by anxiety.

  • Apparatus: A neutral, well-lit arena.

  • Procedure:

    • Two unfamiliar animals are placed in the arena together.

    • Their social behaviors (e.g., sniffing, grooming, following) are observed and recorded for a set duration.

  • Measures: Anxiolytic compounds are expected to increase the duration and frequency of social interactions.

cluster_vogel Vogel Conflict Test cluster_geller Geller-Seifter Conflict Test cluster_epm Elevated Plus-Maze cluster_social Social Interaction Test V1 Water Deprivation V2 Habituation to Chamber V1->V2 V3 Drug/Vehicle Administration V2->V3 V4 Test Session: Punished Licking V3->V4 V5 Measure: Number of Shocks V4->V5 G1 Training: Punished & Unpunished Levers G2 Drug/Vehicle Administration G1->G2 G3 Test Session G2->G3 G4 Measure: Lever Presses G3->G4 E1 Placement in Center of Maze E2 Free Exploration (5 min) E1->E2 E3 Measure: Time & Entries in Open Arms E2->E3 S1 Placement of Two Unfamiliar Animals in Arena S2 Observation of Social Behaviors S1->S2 S3 Measure: Duration & Frequency of Interactions S2->S3

Figure 2: Experimental workflows for common preclinical anxiety models.

Clinical Research

The clinical development of this compound for anxiety disorders was limited. However, a significant clinical trial was conducted in patients with major depression, which provides the most substantial quantitative data available for this compound.[2]

Placebo-Controlled Multicenter Study in Major Depression

This study provides valuable insights into the efficacy, dose-response, and tolerability of this compound in a clinical setting.[2]

4.1.1. Experimental Protocol

  • Study Design: A 6-week, double-blind, placebo-controlled, multicenter study.[2]

  • Patient Population: 287 outpatients with unipolar major depression.[2] Key inclusion criteria included a minimum 21-item Hamilton Rating Scale for Depression (HAM-D) score of 20.

  • Treatment Arms:

    • Placebo

    • This compound 6 mg/day (administered three times daily)

    • This compound 15 mg/day (administered three times daily)

    • This compound 45 mg/day (administered three times daily)

  • Primary Outcome Measure: Change from baseline in the total score of the 21-item Hamilton Rating Scale for Depression (HAM-D).

Quantitative Data Summary

Table 1: Efficacy of this compound in Major Depression (6-Week Study)

Treatment GroupMean Change from Baseline in HAM-D Total Scorep-value vs. Placebo
Placebo-8.4-
This compound (6 mg/day)> Placebo (not significant)> 0.05
This compound (15 mg/day)> Placebo (not significant)> 0.05
This compound (45 mg/day)-12.8< 0.05

Table 2: Tolerability of this compound in Major Depression (6-Week Study)

Adverse EventThis compound (45 mg/day) IncidenceDropout Rate in High-Dose Group by Week 6
DizzinessNearly 50%51%
NauseaNearly 50%51%

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic and pharmacodynamic data for this compound are scarce in publicly available literature. The elimination half-life is reported to be between 1 and 4 hours, which would necessitate multiple daily doses to maintain therapeutic concentrations. The pharmacodynamic effects are presumed to be directly related to its 5-HT1A partial agonist activity.

Rationale for Discontinuation in GAD Development

Although never formally tested in large-scale GAD trials, the development of this compound was halted due to its unfavorable side-effect profile observed in the depression study. The high incidence of dizziness and nausea at the most effective dose (45 mg/day) led to a very high dropout rate, making it an unviable candidate for further development for any indication, including GAD.

Conclusion

This compound, a selective 5-HT1A partial agonist, showed initial promise as a potential anxiolytic and antidepressant. Preclinical rationale supported its development, and a clinical trial in major depression demonstrated some efficacy, albeit at a dose that was poorly tolerated. The significant side-effect burden ultimately led to the cessation of its development program. This technical guide summarizes the available scientific information on this compound, highlighting the critical importance of tolerability in the successful development of new psychotropic medications. While this compound itself did not reach the market, the research conducted provides valuable data for the broader field of 5-HT1A receptor pharmacology and the ongoing quest for improved treatments for generalized anxiety disorder.

References

Zalospirone in Major Depressive Disorder: A Technical Review of Clinical Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zalospirone (WY-47,846) is a novel cyclic imide and a selective 5-HT1A partial agonist belonging to the azapirone chemical class.[1][2] It has been investigated for its potential therapeutic efficacy in major depressive disorder (MDD). Compounds that act on the serotonin (B10506) 5-HT1A receptor have shown promise as antidepressants.[1] This technical guide provides an in-depth overview of the clinical studies on this compound for MDD, focusing on quantitative data, experimental protocols, and the underlying pharmacological mechanisms. Although showing some antidepressant effects, this compound's development was halted due to a high incidence of side effects at effective doses.[2]

Core Mechanism of Action: 5-HT1A Receptor Partial Agonism

This compound exerts its effects primarily through partial agonism at the serotonin 1A (5-HT1A) receptor.[1] The 5-HT1A receptors are crucial in regulating mood and anxiety. They are found both presynaptically on serotonergic neurons in the raphe nuclei, where they act as autoreceptors to inhibit serotonin release, and postsynaptically in various brain regions, including the hippocampus and cortex. The antidepressant effect of 5-HT1A agonists is hypothesized to involve the desensitization of these receptors.

Zalospirone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron (Raphe Nucleus) cluster_postsynaptic Postsynaptic Neuron (e.g., Hippocampus) This compound This compound 5HT1A_pre 5-HT1A Autoreceptor This compound->5HT1A_pre Partial Agonist Zalospirone_post This compound Serotonin_Release Serotonin (5-HT) Release 5HT1A_pre->Serotonin_Release Inhibits 5HT1A_post Postsynaptic 5-HT1A Receptor Zalospirone_post->5HT1A_post Partial Agonist Neuronal_Signaling Downstream Neuronal Signaling (Antidepressant Effect) 5HT1A_post->Neuronal_Signaling Modulates

Figure 1: this compound's Proposed Signaling Pathway in MDD.

Clinical Efficacy in Major Depressive Disorder

A significant placebo-controlled, multicenter clinical trial investigated the efficacy and safety of this compound in outpatients with unipolar major depression.

Table 1: Patient Demographics and Baseline Characteristics
CharacteristicValue
Number of Patients287
Mean Age (years)44
Gender55% Men, 45% Nonfertile Women
DiagnosisUnipolar Major Depression
Baseline SeverityMinimum 21-item Hamilton Rating Scale for Depression (HAM-D) score of 20
Experimental Protocol: Multicenter, Double-Blind, Placebo-Controlled Study

The study was a 6-week, double-blind trial. Patients were randomly assigned to one of four treatment groups.

Experimental_Workflow Screening Patient Screening (N=287, Unipolar MDD, HAM-D >= 20) Randomization Randomization Screening->Randomization Placebo Placebo Randomization->Placebo Zalospirone_6mg This compound (6 mg/day) Randomization->Zalospirone_6mg Zalospirone_15mg This compound (15 mg/day) Randomization->Zalospirone_15mg Zalospirone_45mg This compound (45 mg/day) Randomization->Zalospirone_45mg Treatment 6-Week Double-Blind Treatment (Doses administered three times daily) Placebo->Treatment Zalospirone_6mg->Treatment Zalospirone_15mg->Treatment Zalospirone_45mg->Treatment Endpoint Primary Endpoint: Change from Baseline in HAM-D Total Score at Week 6 Treatment->Endpoint

Figure 2: Workflow of the this compound MDD Clinical Trial.

Results

A dose-dependent effect was observed, with the highest dose showing a statistically significant antidepressant effect compared to placebo.

Table 2: Efficacy of this compound in MDD (Change from Baseline in HAM-D Score at Week 6)
Treatment Group (per day)Mean Improvement (Change from Baseline)p-value vs. Placebo
Placebo8.4-
This compound 6 mg> 8.4Not Significant
This compound 15 mg> 8.4Not Significant
This compound 45 mg 12.8 < 0.05

The antidepressant effect of the 45 mg/day dose was noted as early as week 2 of the trial. However, this clinical improvement was only significant in the observed cases analysis and not in the last-observation-carried-forward (LOCF) analyses.

Safety and Tolerability

The tolerability of this compound, particularly at the effective 45 mg/day dose, was poor, leading to a high dropout rate.

Table 3: Adverse Events and Discontinuation Rates
Adverse Event/OutcomePlacebo GroupThis compound 6 mg/dayThis compound 15 mg/dayThis compound 45 mg/day
Dizziness---~50%
Nausea---~50%
Dropout Rate by Week 6---51%

The high incidence of dizziness and nausea in the high-dose group was a significant limiting factor in its clinical utility.

Pharmacokinetics

This compound has a relatively short elimination half-life of 1-4 hours.

Conclusion and Future Directions

This compound demonstrated a statistically significant antidepressant effect at a dose of 45 mg/day in patients with major depressive disorder. This finding supports the hypothesis that 5-HT1A receptor agonism is a viable mechanism for antidepressant action. However, the clinical development of this compound was hampered by its poor tolerability at this effective dose, with a high incidence of side effects leading to a substantial patient dropout rate. Future research could explore whether a gradual dose titration might improve the tolerability of high doses of this compound or similar compounds. The experience with this compound underscores the challenge in developing selective 5-HT1A agonists that balance efficacy with an acceptable side-effect profile.

References

Preclinical Studies of Zalospirone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zalospirone (WY-47,846) is a selective 5-HT1A partial agonist belonging to the azapirone chemical class.[1] Developed for the treatment of anxiety and depression, its preclinical profile was characterized by its targeted action on the serotonergic system. In animal models, it demonstrated activities consistent with its mechanism of action, though its anxiolytic-like effects in conflict models were not aligned with those of classic benzodiazepines.[2] Antidepressant-like properties were also investigated in rodent models.[3] Despite showing efficacy in early clinical trials for major depression, development was ultimately halted due to a high incidence of side effects, including dizziness and nausea, leading to significant patient dropout rates.[1][4] This document provides a comprehensive overview of the core preclinical studies of this compound, detailing its mechanism of action, pharmacodynamic outcomes in behavioral models, and typical pharmacokinetic evaluation workflows.

Mechanism of Action: 5-HT1A Receptor Partial Agonism

This compound's primary pharmacological target is the serotonin (B10506) 1A (5-HT1A) receptor, where it acts as a partial agonist. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This action modulates neuronal excitability. As a partial agonist, this compound binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, serotonin. This is thought to contribute to its therapeutic effect by stimulating postsynaptic 5-HT1A receptors in brain regions like the hippocampus and cortex while acting on presynaptic autoreceptors in the raphe nuclei to modulate serotonin release.

Receptor Binding Profile

While specific Ki values for this compound are not consistently reported in publicly accessible literature, the binding profile is characterized by high affinity and selectivity for the 5-HT1A receptor over other neurotransmitter receptors. For context, other well-studied azapirones like buspirone (B1668070) and tandospirone (B1205299) also show high affinity for the 5-HT1A receptor but differ in their selectivity, with some exhibiting moderate affinity for dopamine (B1211576) D2 receptors.

Table 1: Representative Receptor Binding Affinities of Azapirone Class Compounds

Compound Receptor Target Binding Affinity (Ki, nM) Reference Compound
This compound 5-HT1A High Affinity (Specific value not cited) -
Tandospirone 5-HT1A 240
Buspirone 5-HT1A ~29

| | Dopamine D2 | ~480 | |

Note: Data for related compounds are provided for comparative purposes.

Signaling Pathway

The activation of the 5-HT1A receptor by this compound initiates a downstream signaling cascade characteristic of Gi/o-coupled GPCRs.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space R 5-HT1A Receptor G Gi/o Protein (α, βγ subunits) R->G Activation AC Adenylyl Cyclase G->AC αi inhibits ATP ATP cAMP cAMP (Decreased) Z This compound (Partial Agonist) Z->R ATP->cAMP Conversion Response Modulation of Neuronal Excitability cAMP->Response Leads to Dose Drug Administration (PO or IV) Absorb Absorption (for PO) Dose->Absorb Dist Distribution (Plasma -> Tissues) Dose->Dist IV Route Absorb->Dist Enters Systemic Circulation Metab Metabolism (Liver) Dist->Metab Excrete Excretion (Urine, Feces) Dist->Excrete Metab->Excrete cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimate Animal Acclimatization Group Group Assignment (Vehicle, Drug Doses) Acclimate->Group Dose Drug Administration Group->Dose Test Behavioral Assay (e.g., FST, Conflict Test) Dose->Test Record Data Recording & Observation Test->Record Analyze Statistical Analysis Record->Analyze Interpret Interpretation of Results Analyze->Interpret

References

Methodological & Application

Administration Routes for Zalospirone in Laboratory Animals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zalospirone is a selective partial agonist of the serotonin (B10506) 5-HT1A receptor, belonging to the azapirone chemical class.[1][2] It has been investigated for its potential therapeutic effects in anxiety and depression.[2] Preclinical research in laboratory animals is a critical step in evaluating the efficacy, safety, and pharmacokinetics of novel compounds like this compound. The choice of administration route is a pivotal factor in such studies, as it significantly influences the drug's absorption, distribution, metabolism, and excretion (ADME), ultimately impacting the experimental outcomes.

This document provides detailed application notes and protocols for the common administration routes of this compound in laboratory animals, primarily focusing on rats and mice. Due to the limited availability of specific pharmacokinetic data for this compound in these models, data for the structurally and pharmacologically similar 5-HT1A agonist, tandospirone, is provided as a reference. Researchers should consider this as a surrogate and, where possible, conduct pilot studies to determine the precise pharmacokinetic profile of this compound under their specific experimental conditions.

Data Presentation: Comparative Pharmacokinetics

The following table summarizes the available pharmacokinetic parameters for tandospirone, a compound structurally related to this compound, in rats. This data can serve as a valuable reference for planning preclinical studies with this compound.

Administration RouteAnimal ModelDose (mg/kg)Tmax (h)Cmax (ng/mL)Half-life (t½) (h)Absolute Bioavailability (%)
Oral (Intragastric) Rat200.161 ± 0.09Not Reported1.380 ± 0.460.24
Intravenous Rat20--1.224 ± 0.39100
Intraperitoneal Rat/MouseNot ReportedNot ReportedNot ReportedNot ReportedGenerally high, often approaching IV
Subcutaneous Rat/MouseNot ReportedNot ReportedNot ReportedGenerally slower absorption than IPVariable, depends on formulation

Data for Intraperitoneal and Subcutaneous routes for this compound or a close analog were not available in the searched literature. The expected characteristics are based on general pharmacokinetic principles for these routes.[3][4]

Signaling Pathway

Zalospirone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor 5-HT1A Receptor This compound->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits ERK ERK/MAPK Pathway G_protein->ERK Modulates GIRK GIRK Channel G_protein->GIRK Activates (Gβγ) Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits (Gβγ) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Inhibition Neuronal Inhibition GIRK->Neuronal_Inhibition Leads to Ca_channel->Neuronal_Inhibition Contributes to

Experimental Protocols

Note on Vehicle Selection: this compound's solubility should be determined to select an appropriate vehicle. For aqueous solutions, sterile saline (0.9% NaCl) is often suitable. For compounds with poor water solubility, vehicles such as a small percentage of DMSO or Tween 80 in saline, or a suspension in a vehicle like 0.5% methylcellulose, may be necessary. It is crucial to test the vehicle alone as a control in experiments to account for any potential effects of the vehicle itself.

Oral Administration (Gavage)

Oral gavage ensures the precise delivery of a specific dose directly into the stomach.

Materials:

  • This compound solution/suspension

  • Appropriately sized oral gavage needles (flexible or rigid with a ball tip)

  • Syringes (1-3 mL)

  • Animal scale

  • 70% ethanol

Procedure (Rat):

  • Animal Preparation: Weigh the rat to accurately calculate the dose volume.

  • Restraint: Gently but firmly restrain the rat to prevent movement. One common method is to hold the animal along your forearm with its head between your index and middle fingers.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced.

  • Verification: Ensure the animal is not in respiratory distress, which would indicate tracheal insertion.

  • Administration: Once the needle is in the stomach, slowly administer the this compound solution over 2-3 seconds.

  • Withdrawal: Gently remove the gavage needle in a single, smooth motion.

  • Monitoring: Return the animal to its cage and monitor for any signs of distress.

Intravenous (IV) Administration

IV administration provides 100% bioavailability and rapid onset of action. The lateral tail vein is the most common site for IV injections in rats and mice.

Materials:

  • Sterile this compound solution (ensure it is free of particulates)

  • Tuberculin or insulin (B600854) syringes with appropriate needle size (e.g., 27-30G)

  • Restraint device for rodents

  • Heat lamp or warm water to dilate the tail veins

  • 70% ethanol

Procedure (Mouse):

  • Animal Preparation: Place the mouse in a restraint device.

  • Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water to make the lateral tail veins more visible and accessible.

  • Site Preparation: Clean the tail with 70% ethanol.

  • Injection: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.

  • Verification: A small amount of blood may enter the hub of the needle upon successful entry.

  • Administration: Slowly inject the this compound solution. If swelling occurs, the needle is not in the vein, and it should be withdrawn and re-inserted.

  • Post-injection: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.

  • Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Intraperitoneal (IP) Administration

IP injection is a common route for systemic administration, offering rapid absorption, although it is subject to some first-pass metabolism in the liver.

Materials:

  • Sterile this compound solution

  • Syringes (1-3 mL) with appropriate needle size (e.g., 25-27G)

  • Animal scale

  • 70% ethanol

Procedure (Rat):

  • Animal Preparation: Weigh the rat to calculate the correct dose volume.

  • Restraint: Restrain the rat securely, exposing the abdomen. It is often helpful to have the animal's head tilted slightly downwards.

  • Injection Site: Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

  • Site Preparation: Swab the injection site with 70% ethanol.

  • Injection: Insert the needle at a 30-45 degree angle. Before injecting, gently aspirate to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder, respectively.

  • Administration: Inject the this compound solution smoothly.

  • Withdrawal: Remove the needle and return the animal to its cage.

  • Monitoring: Observe the animal for any signs of discomfort or adverse effects.

Subcutaneous (SC) Administration

SC administration results in slower, more sustained absorption compared to IV or IP routes.

Materials:

  • Sterile this compound solution

  • Syringes (1 mL) with appropriate needle size (e.g., 25-27G)

  • Animal scale

  • 70% ethanol

Procedure (Mouse):

  • Animal Preparation: Weigh the mouse to determine the dose volume.

  • Restraint: Gently restrain the mouse and lift the loose skin over the back, between the shoulder blades (scruff), to form a "tent".

  • Site Preparation: Clean the injection site with 70% ethanol.

  • Injection: Insert the needle into the base of the skin tent, parallel to the spine. Be careful not to pass the needle through both layers of skin.

  • Administration: Inject the this compound solution. A small bleb or lump will form under the skin.

  • Withdrawal: Remove the needle and gently massage the area to aid dispersion of the solution.

  • Monitoring: Return the mouse to its cage and monitor for any local irritation at the injection site.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Analysis cluster_data Data Analysis A This compound Formulation (Solution/Suspension) C Dose Calculation (Based on body weight) A->C B Animal Acclimatization (e.g., 1 week) B->C D Select Route: Oral, IV, IP, or SC C->D E Administer this compound D->E F Blood/Tissue Collection (Time-course) E->F G Sample Processing (e.g., Plasma separation) F->G H Bioanalysis (e.g., LC-MS/MS) G->H I Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½) H->I J Statistical Analysis I->J K Results Interpretation J->K

References

Application Notes and Protocols: The Use of Zalospirone in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zalospirone (also known as WY-47,846) is a selective partial agonist for the serotonin (B10506) 1A (5-HT1A) receptor, belonging to the azapirone chemical class.[1][2] It was initially investigated for its potential therapeutic effects in anxiety and depression.[1][3] As a research tool, this compound is valuable for in vitro studies aimed at characterizing the 5-HT1A receptor and for screening new compounds targeting this receptor. These application notes provide a comprehensive overview of this compound's receptor binding profile and detailed protocols for its use in receptor binding assays.

Data Presentation: Receptor Binding Profile of this compound

This compound demonstrates high affinity and selectivity for the 5-HT1A receptor. Its binding affinity for other neurotransmitter receptors, including dopamine, adrenergic, and other serotonin receptor subtypes, is significantly lower. The following table summarizes the available quantitative data on this compound's binding affinities (Ki values).

ReceptorKi (nM)SpeciesRadioligandReference
Serotonin 5-HT1A Data not explicitly found, but described as high affinity--[1]
Dopamine D2 Data not explicitly found, but described as low affinity--

Signaling Pathways

This compound exerts its effects primarily through the 5-HT1A receptor, a G-protein coupled receptor (GPCR). To a much lesser extent, its potential interaction with the Dopamine D2 receptor, another GPCR, may be considered in comprehensive profiling.

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This is mediated by the coupling of the receptor to inhibitory G-proteins (Gi/o). The βγ-subunits of the G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.

G_protein_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Receptor 5-HT1A Receptor This compound->Receptor binds G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (α subunit) GIRK GIRK Channel G_protein->GIRK activates (βγ subunit) cAMP cAMP AC->cAMP K_ion GIRK->K_ion efflux ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response modulates K_ion->Cellular_Response leads to

Caption: 5-HT1A Receptor Signaling Pathway.

Dopamine D2 Receptor Signaling Pathway

The Dopamine D2 receptor, similar to the 5-HT1A receptor, is coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Although this compound has a low affinity for this receptor, understanding its canonical signaling pathway is crucial for interpreting off-target effects in binding assays.

D2_receptor_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor binds G_protein Gi/o Protein D2_Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (α subunit) cAMP cAMP AC->cAMP conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Modulation of Gene Expression and Neuronal Activity PKA->Cellular_Response phosphorylates targets

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental Protocols

The following are detailed protocols for conducting receptor binding assays to characterize the interaction of this compound with the 5-HT1A receptor.

Experimental Workflow: Radioligand Competition Binding Assay

This workflow outlines the key steps in determining the binding affinity of a test compound, such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

experimental_workflow prep 1. Membrane Preparation (e.g., from cells expressing 5-HT1A receptors) incubation 2. Incubation - Membranes - Radioligand ([3H]8-OH-DPAT) - Test Compound (this compound) prep->incubation filtration 3. Filtration (Separate bound from free radioligand) incubation->filtration scintillation 4. Scintillation Counting (Quantify bound radioactivity) filtration->scintillation analysis 5. Data Analysis (Calculate IC50 and Ki) scintillation->analysis

Caption: Radioligand Competition Binding Assay Workflow.

Protocol 1: 5-HT1A Receptor Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1A receptor using a radioligand competition binding assay.

Materials:

  • Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT).

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: 5-HT (Serotonin) or WAY-100635.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., DMSO or water).

    • Perform serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer.

    • Non-specific Binding: Add 50 µL of a high concentration of a competing ligand (e.g., 10 µM 5-HT).

    • Competition Binding: Add 50 µL of each this compound dilution.

    • To all wells, add 50 µL of [³H]8-OH-DPAT diluted in assay buffer to a final concentration approximately equal to its Kd (typically 0.5-2.0 nM).

    • Initiate the binding reaction by adding 150 µL of the membrane preparation (containing 10-20 µg of protein) to each well.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three to four times with 3-4 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours in the dark.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used.

      • Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

This compound serves as a highly selective tool for investigating the pharmacology of the 5-HT1A receptor. The provided protocols offer a robust framework for conducting receptor binding assays to elucidate the affinity and selectivity of this compound and other novel compounds. Accurate determination of binding affinities is a critical step in the drug discovery and development process, enabling the characterization of compound-target interactions and the prediction of potential therapeutic and off-target effects.

References

Application Notes and Protocols for Evaluating Zalospirone Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for evaluating the pharmacokinetic properties of Zalospirone, a selective 5-HT1A partial agonist. Although the clinical development of this compound was not completed, understanding its pharmacokinetic profile remains crucial for academic research and potential future investigations into related compounds.[1] This document outlines methodologies for quantification in biological matrices, in vitro metabolism, plasma protein binding, and in vivo pharmacokinetic studies.

Quantitative Analysis of this compound in Plasma

A robust and validated analytical method is the cornerstone of any pharmacokinetic study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity in quantifying drugs in complex biological matrices.

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for similar azapirone compounds.

1.1. Materials and Reagents:

  • This compound reference standard

  • Internal standard (IS) (e.g., a structurally similar compound not present in the study samples)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

1.2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

1.3. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 200 µL of ACN containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

1.4. LC-MS/MS Conditions (Hypothetical Parameters):

ParameterCondition
LC Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in ACN
Gradient Start with 95% A, decrease to 5% A over 3 min, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Ionization Mode ESI Positive
MRM Transitions This compound: [M+H]+ → fragment ionIS: [M+H]+ → fragment ion
Collision Energy To be optimized for this compound and IS

1.5. Method Validation: The analytical method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

In Vitro Metabolism Studies

Understanding the metabolic fate of this compound is critical for predicting its clearance and potential for drug-drug interactions. In vitro studies using liver microsomes can identify the primary metabolic pathways and the cytochrome P450 (CYP) enzymes involved. Based on studies of similar azapirones like perospirone (B130592) and tandospirone, CYP3A4 is likely a key enzyme in this compound metabolism.[2][3]

Protocol: Metabolic Stability of this compound in Human Liver Microsomes

2.1. Materials and Reagents:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold, as a stopping solution)

2.2. Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis prep1 Pre-warm HLM and buffer to 37°C react1 Add this compound to HLM and pre-incubate prep1->react1 prep2 Prepare this compound working solution prep2->react1 react2 Initiate reaction with NADPH regenerating system react1->react2 sample1 Take aliquots at specific time points (0, 5, 15, 30, 60 min) react2->sample1 sample2 Quench with ice-cold acetonitrile sample1->sample2 analysis1 Centrifuge to pellet protein sample2->analysis1 analysis2 Analyze supernatant by LC-MS/MS analysis1->analysis2

Caption: Workflow for metabolic stability assay of this compound.

2.3. Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Determine the slope of the linear regression, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate intrinsic clearance (CLint) = (k / microsomal protein concentration).

Plasma Protein Binding

The extent of binding to plasma proteins influences the distribution and availability of a drug to its target sites. Equilibrium dialysis is a standard method to determine the fraction of unbound drug.

Protocol: Determination of this compound Plasma Protein Binding by Equilibrium Dialysis

3.1. Materials and Reagents:

  • This compound

  • Human plasma

  • Phosphate buffered saline (PBS), pH 7.4

  • Equilibrium dialysis device with semi-permeable membranes (e.g., MWCO 12-14 kDa)

3.2. Experimental Procedure:

  • Spike human plasma with this compound to the desired concentration.

  • Load the plasma sample into one chamber of the dialysis unit and an equal volume of PBS into the other chamber.

  • Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).

  • After incubation, collect aliquots from both the plasma and buffer chambers.

  • Determine the concentration of this compound in both aliquots using the validated LC-MS/MS method.

3.3. Calculation:

  • Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)

  • Percentage bound = (1 - fu) x 100

In Vivo Pharmacokinetic Study

An in vivo study in an animal model (e.g., rats) is essential to determine the complete pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME).

Protocol: In Vivo Pharmacokinetic Study of this compound in Rats

4.1. Study Design:

  • Animals: Male Sprague-Dawley rats (n=3-5 per group).

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).

    • Group 2: Oral (PO) administration (e.g., 5 mg/kg).

  • Dosing: Formulate this compound in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol HS 15).

  • Blood Sampling: Collect serial blood samples (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from the tail vein into heparinized tubes.

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

4.2. Sample Analysis and Pharmacokinetic Parameters:

  • Analyze plasma samples for this compound concentration using the validated LC-MS/MS method.

  • Use non-compartmental analysis to calculate the following pharmacokinetic parameters:

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
Elimination half-life
CL Total body clearance (for IV administration)
Vd Volume of distribution (for IV administration)
F% Absolute bioavailability (calculated from PO and IV data)

Summary of this compound Pharmacokinetic Properties

Due to the discontinuation of its development, publicly available quantitative pharmacokinetic data for this compound is limited. The primary known parameter is its elimination half-life.

ParameterValueReference
Elimination Half-life (t½) 1-4 hours[1]
Route of Administration (Clinical) Oral[1]
Clinical Dosing Regimen 6, 15, or 45 mg/day (administered three times daily)

Signaling Pathway

This compound acts as a selective partial agonist at the 5-HT1A receptor.

This compound This compound HT1A_Receptor 5-HT1A Receptor This compound->HT1A_Receptor Binds and activates Gi_Protein Gi Protein HT1A_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces production of Downstream_Effects Downstream Cellular Effects (e.g., neuronal hyperpolarization) cAMP->Downstream_Effects Leads to

Caption: Simplified signaling pathway of this compound via the 5-HT1A receptor.

Disclaimer: The protocols and specific parameters provided are for illustrative purposes and should be optimized and validated for each specific experimental setting. The information on this compound's metabolism is inferred from related compounds and requires experimental confirmation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of Zalospirone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of Zalospirone.

Disclaimer

The quantitative solubility data presented in this document are computationally predicted values and have not been experimentally confirmed. Researchers are strongly advised to determine the experimental solubility of this compound under their specific conditions using the detailed protocol provided herein.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the formulation and handling of this compound due to its poor aqueous solubility.

Issue 1: this compound Precipitates Upon Dilution in Aqueous Buffer

Question: I dissolved this compound in an organic solvent, but it precipitates when I dilute it into my aqueous experimental buffer (e.g., PBS, cell culture media). How can I prevent this?

Answer: This phenomenon, often called "crashing out," is common for poorly soluble compounds. The drastic change in solvent polarity upon dilution into an aqueous medium significantly reduces the solubility of the hydrophobic drug.

Troubleshooting Steps:

  • Optimize Final Solvent Concentration: The final concentration of the organic solvent in your aqueous solution should be minimized to a level that is tolerated by your experimental system (typically <1% v/v for cell-based assays) while maintaining this compound in solution.

  • Use a Co-solvent System: Employing a mixture of solvents can sometimes enhance solubility better than a single solvent.

  • Gentle Warming and Mixing: Briefly warming the aqueous buffer (e.g., to 37°C) and ensuring rapid and uniform mixing while adding the this compound stock solution can help prevent localized high concentrations and subsequent precipitation.

  • pH Adjustment: If your experimental conditions allow, adjusting the pH of the aqueous buffer may improve the solubility of this compound, which has basic functional groups. Acidic conditions would likely increase its solubility.

  • Employ Solubility-Enhancing Excipients: Consider the use of excipients to create more stable formulations.

Predicted Solubility of this compound:

Solvent SystemPredicted Solubility (logS)¹Predicted Solubility (mg/mL)¹Solubility Class¹
Water-4.500.013Poorly soluble

¹Predicted using SwissADME online tool.

Issue 2: Inconsistent or Low Bioavailability in Preclinical Studies

Question: We are observing low and variable oral bioavailability of this compound in our animal models. Could this be related to its solubility?

Answer: Yes, poor aqueous solubility is a primary reason for low and inconsistent oral bioavailability of drugs. For a drug to be absorbed in the gastrointestinal (GI) tract, it must first be dissolved in the GI fluids.

Troubleshooting Strategies:

  • Particle Size Reduction (Nanosuspension): Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate. Preparing a nanosuspension of this compound is a viable strategy.

  • Amorphous Solid Dispersion: Converting the crystalline form of this compound to an amorphous state by dispersing it in a polymer matrix can significantly enhance its aqueous solubility and dissolution rate.

  • Lipid-Based Formulations: Formulating this compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization in the GI tract.

Formulation Approaches to Enhance Bioavailability:

Formulation StrategyKey ExcipientsPrinciple of Solubility Enhancement
NanosuspensionStabilizers (e.g., Polysorbates, Poloxamers)Increased surface area leading to faster dissolution.
Amorphous Solid DispersionPolymers (e.g., PVP, HPMC, Soluplus®)Drug is molecularly dispersed in a hydrophilic carrier in a high-energy amorphous state.
Lipid-Based FormulationsOils, Surfactants, Co-solventsDrug is dissolved in a lipid vehicle, forming fine emulsions or micelles in the GI tract.

Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutical Classification System (BCS) class of this compound?

A1: While there is no officially published BCS classification for this compound, based on its predicted low aqueous solubility and likely high permeability (typical for many centrally acting drugs), it is anticipated to be a BCS Class II or Class IV compound. This highlights the importance of solubility enhancement for its oral delivery.

Q2: What are the best organic solvents to prepare a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF) are commonly used to dissolve poorly soluble drugs for in vitro experiments. For in vivo studies, co-solvent systems such as a mixture of PEG400, ethanol, and water are often employed. It is crucial to determine the solubility in your chosen solvent system experimentally.

Q3: How can I experimentally determine the solubility of this compound?

A3: The gold standard for determining equilibrium solubility is the shake-flask method . A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.

Q4: Are there any specific excipients that are recommended for improving this compound's solubility?

A4: For a BCS Class II compound like this compound is presumed to be, common and effective excipients include:

  • Polymers for solid dispersions: Povidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC), and Soluplus®.

  • Surfactants for nanosuspensions and lipid-based formulations: Polysorbate 80 (Tween® 80), Poloxamer 188, and Cremophor® EL.

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes to enhance solubility.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility of this compound (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound powder

  • Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, Ethanol, DMSO, PEG400)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Add an excess amount of this compound powder to a vial containing a known volume of the desired solvent.

  • Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After shaking, allow the vials to stand to let the undissolved particles settle.

  • Centrifuge the samples to further separate the undissolved solid.

  • Carefully withdraw an aliquot from the supernatant.

  • Dilute the aliquot with an appropriate solvent to a concentration within the linear range of your analytical method.

  • Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the solubility of this compound in the solvent in mg/mL.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal vial A->B C Shake at constant temperature (24-48h) B->C D Settle undissolved solid C->D E Centrifuge D->E F Withdraw supernatant E->F G Dilute sample F->G H Analyze concentration (HPLC/UV-Vis) G->H

Caption: Workflow for experimental solubility determination.

signaling_pathway This compound This compound HTR1A 5-HT1A Receptor This compound->HTR1A Partial Agonist Gi Gi Protein HTR1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Neuronal activity modulation) CREB->Gene Regulates

Technical Support Center: Mitigating Zalospirone-Induced Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help mitigate side effects observed during preclinical research with Zalospirone (WY-47,846), a selective 5-HT1A partial agonist. This compound has been investigated for its anxiolytic and antidepressant properties; however, its development was halted due to a high incidence of side effects in clinical trials, notably dizziness and nausea.[1][2][3] Understanding and managing adverse effects in animal models is crucial for accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (WY-47,846) is a selective 5-HT1A partial agonist belonging to the azapirone chemical class.[1][2] Its mechanism of action involves binding to and partially activating serotonin (B10506) 1A (5-HT1A) receptors. These receptors are located both presynaptically, where they act as autoreceptors to inhibit serotonin release, and postsynaptically, where they modulate neuronal excitability. This dual action is thought to underlie both its therapeutic effects and its side effect profile.

Q2: What are the most commonly reported side effects of this compound in animal models?

While specific preclinical studies on this compound's side effects are not extensively detailed in publicly available literature, the side effects are expected to be consistent with other 5-HT1A receptor agonists. The most common adverse effects observed with this class of compounds in animal models fall into two main categories:

  • Serotonin Syndrome-like Behaviors: At higher doses, 5-HT1A agonists can induce a constellation of symptoms often referred to as serotonin syndrome. In rodents, this can manifest as:

    • Flat body posture

    • Hindlimb abduction

    • Straub tail (stiff, erect tail)

    • Tremors

    • Piloerection (hair standing on end)

  • Nausea and Emesis-like Behaviors: Similar to the nausea reported in human trials, animal models may exhibit behaviors indicative of nausea. In rats, a common model for this is conditioned gaping.

Q3: At what doses are these side effects typically observed?

Dose-dependency is a key factor. While therapeutic, anxiolytic-like effects of this compound have been observed at doses as low as 0.1 mg/kg in squirrel monkeys, higher doses are more likely to induce adverse effects. For instance, in studies with other 5-HT1A agonists, serotonin syndrome-like behaviors become more pronounced at higher dose ranges. It is crucial to perform a dose-response study in your specific animal model and experimental paradigm to identify the therapeutic window and the threshold for side effects.

Q4: Can the route of administration influence the side effect profile?

Yes, the route and speed of administration can significantly impact the incidence and severity of side effects. Intravenous (IV) or intraperitoneal (IP) injections, which lead to rapid peak plasma concentrations, may be more likely to induce acute side effects compared to oral (PO) or subcutaneous (SC) administration. If severe side effects are observed, consider altering the route of administration to achieve a slower absorption rate.

Troubleshooting Guides

Issue 1: Observing Serotonin Syndrome-like Behaviors

Symptoms: Your animals (rats or mice) exhibit a combination of flat body posture, hindlimb abduction, Straub tail, tremors, and/or piloerection after this compound administration.

Potential Cause: Overstimulation of 5-HT1A and potentially other serotonin receptors at high doses of this compound.

Troubleshooting Steps:

  • Dose Reduction: The most straightforward approach is to lower the dose of this compound. Conduct a dose-response study to find the minimal effective dose for your desired therapeutic effect with an acceptable side effect profile.

  • Pharmacological Intervention with a 5-HT2A Antagonist: Serotonin syndrome is mediated in part by 5-HT2A receptors. Co-administration of a 5-HT2A antagonist can mitigate these symptoms.

    • Recommended Agent: Cyproheptadine (B85728).

    • Rationale: Cyproheptadine is a potent 5-HT2A antagonist that has been shown to be effective in animal models of serotonin syndrome.

    • Protocol: See the detailed experimental protocol below.

Issue 2: Observing Nausea-like Behaviors (e.g., Conditioned Gaping in Rats)

Symptoms: In rat models, you observe conditioned gaping or other behaviors suggestive of nausea following this compound administration.

Potential Cause: Activation of central 5-HT1A receptors that are involved in the emetic reflex.

Troubleshooting Steps:

  • Dose and Administration Route Adjustment: As with serotonin syndrome, a lower dose or a slower route of administration may reduce nausea-like behaviors.

  • Pharmacological Blockade with a 5-HT1A Antagonist (for mechanistic studies): To confirm that the observed nausea-like behavior is mediated by 5-HT1A receptors, you can pre-treat with a selective 5-HT1A antagonist. Note: This will also block the intended therapeutic effects of this compound and is therefore primarily a tool for mechanistic investigation, not a routine mitigation strategy.

    • Recommended Agent: WAY-100635.

    • Rationale: WAY-100635 is a highly selective and potent 5-HT1A receptor antagonist.

    • Protocol: See the detailed experimental protocol below.

Quantitative Data Summary

Compound Animal Model Dose Range (Anxiolytic/Antidepressant Effect) Observed Side Effects Reference
This compound Squirrel Monkey0.03 - 0.3 mg/kg (i.m.)Not explicitly detailed in the abstract.(Gleeson et al., 1990)
This compound Rat1.25 - 5.0 mg/kg (i.p.)Not explicitly detailed in the abstract.(Singh & Lucki, 1993)
5-HT1A Agonists (General) RodentsVariableSerotonin syndrome-like behaviors, nausea (conditioned gaping).General literature
Mitigating Agent Target Animal Model Effective Dose Range Effect
Cyproheptadine 5-HT2A ReceptorRodents1 - 5 mg/kg (i.p.)Attenuates serotonin syndrome-like behaviors.
WAY-100635 5-HT1A ReceptorRodents0.1 - 1.0 mg/kg (s.c. or i.p.)Blocks 5-HT1A receptor-mediated effects (for mechanistic studies).

Detailed Experimental Protocols

Protocol 1: Mitigation of Serotonin Syndrome-like Behaviors with Cyproheptadine
  • Objective: To reduce the severity of serotonin syndrome-like behaviors induced by high doses of this compound.

  • Materials:

    • This compound HCl

    • Cyproheptadine HCl

    • Vehicle (e.g., sterile saline or 0.5% methylcellulose)

  • Procedure:

    • Prepare a solution of Cyproheptadine HCl in the chosen vehicle. A common dose range to start with is 1-5 mg/kg.

    • Administer cyproheptadine via intraperitoneal (i.p.) injection 30 minutes prior to the administration of this compound.

    • Prepare a solution of this compound HCl in the chosen vehicle.

    • Administer this compound at the desired dose.

    • Observe the animals for the presence and severity of serotonin syndrome-like behaviors (flat body posture, hindlimb abduction, Straub tail, tremor, piloerection) at regular intervals (e.g., 15, 30, 60, and 120 minutes post-Zalospirone administration).

    • Include control groups: Vehicle + Vehicle, Vehicle + this compound, and Cyproheptadine + Vehicle.

Protocol 2: Mechanistic Investigation of Nausea-like Behaviors with WAY-100635
  • Objective: To determine if this compound-induced nausea-like behaviors are mediated by the 5-HT1A receptor.

  • Materials:

    • This compound HCl

    • WAY-100635

    • Vehicle (e.g., sterile saline)

  • Procedure:

    • Prepare a solution of WAY-100635 in sterile saline. A common dose range is 0.1-1.0 mg/kg.

    • Administer WAY-100635 via subcutaneous (s.c.) or intraperitoneal (i.p.) injection 15-30 minutes prior to the administration of this compound.

    • Prepare a solution of this compound HCl in sterile saline.

    • Administer this compound at a dose known to induce nausea-like behaviors.

    • Conduct the behavioral test for nausea (e.g., conditioned gaping paradigm).

    • Include control groups: Vehicle + Vehicle, Vehicle + this compound, and WAY-100635 + Vehicle.

Visualizations

Zalospirone_Signaling_Pathway This compound This compound HT1A_Pre Presynaptic 5-HT1A Autoreceptor This compound->HT1A_Pre  Agonist HT1A_Post Postsynaptic 5-HT1A Receptor This compound->HT1A_Post Partial Agonist Serotonin_Release Serotonin (5-HT) Release HT1A_Pre->Serotonin_Release Inhibits Therapeutic_Effect Anxiolytic/ Antidepressant Effects HT1A_Pre->Therapeutic_Effect Contributes to Neuronal_Firing Postsynaptic Neuronal Firing HT1A_Post->Neuronal_Firing Inhibits Side_Effects Side Effects (Nausea, Dizziness, Serotonin Syndrome) HT1A_Post->Side_Effects Contributes to Serotonin_Release->HT1A_Post Activates Neuronal_Firing->Therapeutic_Effect Leads to

Caption: Signaling pathway of this compound as a 5-HT1A partial agonist.

Mitigation_Workflow Start This compound Administration in Animal Model Observe Observe for Adverse Effects Start->Observe Serotonin_Syndrome Serotonin Syndrome-like Behaviors Observed Observe->Serotonin_Syndrome Yes Nausea Nausea-like Behaviors Observed Observe->Nausea Yes No_Side_Effects No Significant Side Effects Observe->No_Side_Effects No Reduce_Dose Reduce this compound Dose Serotonin_Syndrome->Reduce_Dose Administer_Cypro Co-administer Cyproheptadine (5-HT2A Antagonist) Serotonin_Syndrome->Administer_Cypro Nausea->Reduce_Dose WAY100635 Pre-treat with WAY-100635 (for mechanistic studies) Nausea->WAY100635 Proceed Proceed with Experiment No_Side_Effects->Proceed Reduce_Dose->Observe Administer_Cypro->Observe WAY100635->Observe

Caption: Experimental workflow for mitigating this compound-induced side effects.

References

Technical Support Center: Synthesis of Zalospirone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Zalospirone. Our aim is to help you improve reaction yields and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound, like other drugs in the azapirone class such as Buspirone, is typically synthesized through a convergent approach. This involves the preparation of two key intermediates: the bicyclic imide core and the N-(pyrimidin-2-yl)piperazine side chain, which are then coupled via a four-carbon linker. A common final step is a nucleophilic substitution or a reductive amination reaction to connect these fragments.

Q2: What are the critical steps that most significantly impact the overall yield of this compound synthesis?

A2: The two most critical stages affecting the overall yield are the synthesis of the complex bicyclic imide precursor, (3aα,4α,4aβ,6aβ,7α,7aα)-hexahydro-4,7-etheno-1H-cyclobut[f]isoindole-1,3(2H)-dione, and the final coupling reaction with the piperazine (B1678402) side chain. The stereochemistry of the bicyclic imide must be carefully controlled, and the final coupling reaction is often prone to side reactions that can reduce the yield and purity of the final product.

Q3: Are there any known impurities that are commonly formed during the synthesis?

A3: Yes, several impurities can form. In the analogous synthesis of Buspirone, N-oxide formation on the piperazine ring has been reported. Additionally, dialkylation of the piperazine nitrogen is a common side reaction if the linker is a dihalide. Incomplete reaction or side reactions during the formation of the bicyclic imide can also lead to persistent impurities that are difficult to remove.

Troubleshooting Guide

Low Yield in the Final Coupling Step (Nucleophilic Substitution)

Problem: The reaction between the bicyclic imide with an attached butyl-halide linker and 1-(2-pyrimidinyl)piperazine results in a low yield of this compound.

Potential Cause Recommended Solution
Slow reaction rate Increase the reaction temperature. Switch to a more polar aprotic solvent like DMF or DMSO to improve the solubility of the reactants and accelerate the reaction.
Side reactions (e.g., elimination) Use a milder base or a non-nucleophilic bulky base to minimize elimination reactions of the alkyl halide.
Low reactivity of the halide If using a butyl-chloride, consider converting it to a more reactive butyl-bromide or butyl-iodide.
Degradation of reactants or product Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Low Yield in the Reductive Amination Step

Problem: Low yield when coupling the bicyclic imide with an attached aldehyde linker and 1-(2-pyrimidinyl)piperazine via reductive amination.

Potential Cause Recommended Solution
Inefficient imine formation Ensure the removal of water formed during imine formation, for example, by using a Dean-Stark apparatus or molecular sieves.
Decomposition of the reducing agent Use a milder and more selective reducing agent like sodium triacetoxyborohydride (B8407120) (STAB), which is stable in the presence of the imine and does not reduce the aldehyde starting material.
Sub-optimal pH The pH of the reaction is critical for reductive amination. Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without deactivating the amine.
Catalyst poisoning (if using catalytic hydrogenation) If using a metal catalyst like Pd/C, ensure the starting materials are free of impurities that could poison the catalyst, such as sulfur-containing compounds.

Comparative Yield Data

The following table summarizes reported yields for key steps in the synthesis of Buspirone, a close structural analog of this compound, which can provide insights into expected yields for similar transformations in this compound synthesis.

Reaction Step Conditions Reported Yield Reference
Coupling of 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione with piperazinen-butanol, K2CO3, reflux83%EP0395192A2[1]
Reaction of 8-(4-piperazin-1-yl-butyl)-8-azaspiro[4.5]decane-7,9-dione with 2-chloropyrimidine (B141910)Ethanol (B145695), 80-120°C81.6%EP0395192A2[1]
Palladium-catalyzed couplingPd-NHC-1, sodium tert-butoxide, 1,2-dimethoxyethane, 20°C90%CN112209972A[2]
Overall yield of older three-step processNot specified< 10%EP0395192A2[1]
Overall yield of improved processNot specified> 50%EP0395192A2[1]

Experimental Protocols

Protocol 1: Nucleophilic Substitution for Buspirone Synthesis

This protocol is adapted from a patent for Buspirone synthesis and can be a starting point for the final coupling step in this compound synthesis.

  • Reactants: A mixture of 27.8 g (0.092 mol) of 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione, 79.1 g (0.92 mol) of piperazine, and 13.8 g (0.1 mol) of powdered potassium carbonate in 500 ml of n-butanol is prepared.

  • Reaction: The mixture is heated to reflux with stirring for 2 hours.

  • Work-up: The reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The filtrate is then evaporated to dryness.

  • Purification: The residue is purified by column chromatography on silica (B1680970) gel to yield the intermediate product.

  • Final Step: The intermediate is then reacted with 2-chloropyrimidine in ethanol in the presence of an acid binder at 80-120°C to yield the final product.

Protocol 2: Reductive Amination (General)

This is a general protocol for reductive amination which can be adapted for this compound synthesis.

  • Imine Formation: Dissolve the aldehyde (1 equivalent) and the amine (1-1.2 equivalents) in a suitable solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane). Add a drying agent such as anhydrous magnesium sulfate (B86663) or molecular sieves. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a selective reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Zalospirone_Synthesis_Pathway cluster_imide Bicyclic Imide Synthesis cluster_piperazine Piperazine Side-Chain Synthesis DielsAlder Diels-Alder Reaction ImideFormation Imide Formation DielsAlder->ImideFormation Intermediate A LinkerAttachment Linker Attachment ImideFormation->LinkerAttachment Bicyclic Imide FinalCoupling Final Coupling (Nucleophilic Substitution or Reductive Amination) LinkerAttachment->FinalCoupling Functionalized Bicyclic Imide Piperazine 1-(2-pyrimidinyl)piperazine Piperazine->FinalCoupling This compound This compound FinalCoupling->this compound Purification

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Synthesis CheckPurity Check Purity of Starting Materials Start->CheckPurity ReactionConditions Review Reaction Conditions (Temp, Solvent, Time) Start->ReactionConditions CheckPurity->ReactionConditions SideReactions Investigate Potential Side Reactions ReactionConditions->SideReactions Result Improved Yield ReactionConditions->Result Optimized Conditions Purification Optimize Purification Method SideReactions->Purification Identify Impurities Purification->Result

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Troubleshooting Zalospirone In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Zalospirone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the in vivo delivery of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as WY-47,846) is an experimental small molecule that belongs to the azapirone chemical class.[1] It is a selective partial agonist of the 5-HT1A serotonin (B10506) receptor.[1][2] Its mechanism of action involves binding to and stimulating these receptors, which are involved in modulating mood and anxiety.[3]

Q2: What were the observed side effects of this compound in clinical trials?

A2: In human clinical trials for anxiety and depression, this compound was associated with a high dropout rate due to side effects. The most commonly reported adverse effects were dizziness and nausea.[4] While direct preclinical toxicity data is limited, researchers should be observant for analogous behavioral changes in animal models that might indicate central nervous system or gastrointestinal distress.

Q3: What is the likely metabolic profile of this compound in rodents?

Troubleshooting In Vivo Delivery of this compound

This section provides guidance on common challenges that may arise during the formulation and administration of this compound in in vivo experiments.

Issue 1: Poor Solubility and Vehicle Selection

Problem: You are observing precipitation of this compound when preparing your dosing solution, or you are unsure which vehicle to use for administration.

Background: The aqueous solubility of this compound is not well-documented in publicly available literature. As a complex organic molecule, it may have limited solubility in purely aqueous solutions like saline or phosphate-buffered saline (PBS).

Troubleshooting Steps:

  • Review Physicochemical Properties: this compound is available as a free base and as a hydrochloride salt. The hydrochloride salt form generally exhibits higher aqueous solubility. Ensure you are using the appropriate form for your desired formulation.

  • Utilize Co-solvents: For many compounds with low aqueous solubility, a common practice is to first dissolve the compound in a small amount of an organic solvent and then dilute it with the aqueous vehicle.

    • DMSO: Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent for many organic compounds. A common starting point is to dissolve this compound in 100% DMSO to create a stock solution, and then dilute it with saline or PBS to the final desired concentration. It is critical to keep the final concentration of DMSO low (typically <10%, and ideally <5%) to avoid vehicle-induced toxicity.

    • Ethanol: Ethanol can also be used as a co-solvent, often in combination with other vehicles.

    • Surfactants: Non-ionic surfactants like Tween 80 (polysorbate 80) or polyethylene (B3416737) glycol (PEG) can be used to improve solubility and prevent precipitation. A typical concentration for Tween 80 is 1-5%.

  • pH Adjustment: The solubility of ionizable compounds can be pH-dependent. While specific data for this compound is unavailable, you could empirically test the solubility at different physiological pH values (e.g., pH 6.5-7.4) if you encounter persistent solubility issues.

  • Sonication and Warming: Gentle warming (to around 37°C) and sonication can aid in the dissolution of the compound. However, be cautious about potential degradation with excessive heat.

  • Visual Inspection: Always visually inspect your final formulation for any signs of precipitation before administration. If precipitation occurs, you may need to adjust the vehicle composition or lower the final concentration of this compound.

Recommended Starting Formulation (for Intraperitoneal Injection):

  • Dissolve this compound in a minimal amount of DMSO.

  • Add Tween 80 to a final concentration of 1-5% (v/v).

  • Bring the solution to the final volume with sterile saline or PBS, ensuring the final DMSO concentration is below 10%.

  • Vortex thoroughly and visually inspect for clarity.

Issue 2: Inconsistent Behavioral or Physiological Readouts

Problem: You are observing high variability in your experimental results between animals or groups treated with this compound.

Troubleshooting Steps:

  • Check Formulation Stability:

    • Precipitation Over Time: If your dosing solution is prepared in batches, precipitation may occur over time. It is recommended to prepare fresh solutions daily or assess the stability of your formulation under your storage conditions.

    • Chemical Degradation: Although specific stability data for this compound is lacking, aqueous solutions of drugs can be susceptible to hydrolysis or oxidation. Storing stock solutions at -20°C or -80°C and preparing fresh dilutions daily is a good practice.

  • Route of Administration:

    • Intraperitoneal (IP) Injection: This is a common route for preclinical studies. However, accidental injection into the gut or bladder can lead to variable absorption. Ensure proper injection technique.

    • Oral Gavage (PO): The oral bioavailability of other azapirones like gepirone (B1671445) is relatively low (14-17%). This compound's bioavailability may also be low and variable due to first-pass metabolism.

    • Subcutaneous (SC) or Intravenous (IV): These routes may provide more consistent systemic exposure.

  • Pharmacokinetics: The elimination half-life of this compound in humans is reported to be 1-4 hours. While rodent-specific data is unavailable, this suggests a relatively short duration of action. The timing of your behavioral or physiological assessments relative to the time of administration is critical. Consider conducting a pilot study to determine the time to peak effect (Tmax) for your specific model and endpoint.

  • Active Metabolites: As mentioned, this compound likely has an active metabolite, 1-PP, which has a different pharmacological profile (α2-adrenergic antagonist). The formation and activity of this metabolite could contribute to the observed effects and introduce variability.

  • Animal-Specific Factors: The age, sex, strain, and stress level of the animals can all influence their response to serotonergic drugs. Ensure these factors are consistent across your experimental groups.

Issue 3: Adverse Events in Animal Models

Problem: You are observing adverse effects in your animals after this compound administration, such as lethargy, agitation, or gastrointestinal issues.

Troubleshooting Steps:

  • Dose-Response Relationship: The observed adverse effects may be dose-dependent. It is highly recommended to perform a dose-response study to identify a therapeutic window with minimal side effects. Based on studies with other azapirones in rodents, doses can range from 0.5 to 10 mg/kg.

  • Vehicle Toxicity: High concentrations of DMSO or other organic solvents can cause local irritation, inflammation, or systemic toxicity. Always include a vehicle-only control group to differentiate between the effects of this compound and the vehicle.

  • Off-Target Effects: While this compound is selective for the 5-HT1A receptor, high doses may lead to off-target effects. The active metabolite, 1-PP, also has its own pharmacological activity that could contribute to the observed phenotype.

  • Monitor Animal Welfare: Closely monitor animals for signs of distress, including changes in weight, food and water intake, posture, and activity levels. If significant adverse effects are observed, consider reducing the dose or changing the administration route.

Data Summary and Experimental Protocols

Quantitative Data Summary

Due to the limited availability of specific preclinical data for this compound, the following table includes data from related azapirone compounds for comparative purposes.

ParameterThis compoundGepirone (related azapirone)Buspirone (related azapirone)
Molecular Weight 419.53 g/mol 359.47 g/mol 385.5 g/mol
Elimination Half-life 1-4 hours (human)~5 hours (human, ER form)2-3 hours (human)
Oral Bioavailability Not Available14-17% (human)~4% (human)
Primary Target 5-HT1A Partial Agonist5-HT1A Agonist5-HT1A Partial Agonist
Active Metabolite Likely 1-(2-pyrimidinyl)piperazine (1-PP)1-(2-pyrimidinyl)piperazine (1-PP)1-(2-pyrimidinyl)piperazine (1-PP)
Detailed Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection in Rodents

  • Materials:

    • This compound hydrochloride

    • Dimethyl sulfoxide (DMSO), sterile, injectable grade

    • Tween 80

    • Sterile 0.9% saline

    • Sterile conical tubes and syringes

  • Procedure for a 1 mg/mL Dosing Solution:

    • Calculate the required amount of this compound for your study. For a 10 mg/kg dose in a 25g mouse, you would need 0.25 mg per mouse.

    • Weigh out 10 mg of this compound hydrochloride and place it in a sterile conical tube.

    • Add 1 mL of DMSO to dissolve the this compound. Vortex until fully dissolved. This creates a 10 mg/mL stock solution.

    • In a new sterile conical tube, add 1 mL of the 10 mg/mL this compound stock solution.

    • Add 0.5 mL of Tween 80 (for a final concentration of 5%).

    • Slowly add 8.5 mL of sterile 0.9% saline while vortexing to bring the total volume to 10 mL.

    • The final concentrations will be: 1 mg/mL this compound, 10% DMSO, and 5% Tween 80.

    • Visually inspect the solution for any precipitation. If the solution is not clear, it may require further optimization of the vehicle components.

    • Administer to animals based on their body weight (e.g., 10 mL/kg for a 1 mg/kg dose).

Protocol 2: Intraperitoneal (IP) Injection in Mice

  • Restraint: Gently restrain the mouse by scruffing the back of the neck to immobilize the head and body.

  • Positioning: Turn the mouse so its abdomen is facing upwards, with the head tilted slightly downwards. This allows the abdominal organs to shift cranially.

  • Injection Site: Identify the lower right quadrant of the abdomen. This location avoids the cecum and urinary bladder.

  • Injection: Using a 27-30 gauge needle, insert the needle at a 15-20 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or yellowish fluid (urine) appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.

  • Administration: Inject the solution slowly and smoothly.

  • Withdrawal: Remove the needle and return the mouse to its cage.

  • Monitoring: Observe the animal for any immediate adverse reactions.

Visualizations

Signaling Pathway

Zalospirone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor 5-HT1A Receptor This compound->Receptor Binds and partially activates G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK/MAPK Pathway G_protein->ERK Activates (via βγ subunits) K_channel K+ Channel (GIRK) G_protein->K_channel Opens (via βγ subunits) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Gene_expression Changes in Gene Expression PKA->Gene_expression Phosphorylates CREB ERK->Gene_expression Regulates K_ion K+ K_channel->K_ion Efflux of Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) K_ion->Hyperpolarization

Caption: this compound's 5-HT1A receptor signaling pathway.

Experimental Workflow

Zalospirone_Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_observe Observation & Data Collection cluster_analysis Analysis & Troubleshooting start Start: Define experimental question and dose formulation Formulate this compound in appropriate vehicle start->formulation vehicle_control Prepare vehicle-only control solution start->vehicle_control administration Administer this compound and vehicle to animals (e.g., IP injection) formulation->administration vehicle_control->administration observation Observe for adverse effects and behavioral changes administration->observation data_collection Collect experimental data (e.g., behavioral test, tissue collection) observation->data_collection No adverse effects troubleshoot Troubleshoot unexpected results or adverse effects observation->troubleshoot Adverse effects observed analysis Analyze data data_collection->analysis analysis->troubleshoot Inconsistent results end End: Interpret results analysis->end Consistent results troubleshoot->start Revise protocol (dose, vehicle, etc.)

Caption: General experimental workflow for in vivo this compound studies.

References

Technical Support Center: Refinement of Analytical Techniques for Zalospirone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical refinement of Zalospirone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key analytical challenges?

A1: this compound is a selective 5-HT1A partial agonist belonging to the azapirone chemical class.[1] It was investigated for its potential in treating anxiety and depression.[1][2] The primary analytical challenges involve developing stability-indicating methods that can separate the active pharmaceutical ingredient (API) from its potential degradation products and impurities. Given that its development was not completed, publicly available, validated analytical methods are scarce, requiring researchers to develop and validate new methods based on similar compounds and general principles.[1]

Q2: What are the most common analytical techniques for the analysis of this compound and related compounds?

A2: The most common analytical techniques for this compound and other azapirones or similar psychoactive compounds are High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), and Gas Chromatography (GC), often coupled with a mass spectrometry (MS) detector.[3] HPLC with UV or photodiode array (PDA) detection is widely used for routine purity and stability testing. GC-MS is valuable for identifying volatile impurities and can be used for quantification, sometimes requiring derivatization. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown degradation products formed during forced degradation studies.

Q3: Why are forced degradation studies essential for this compound?

A3: Forced degradation studies, also known as stress testing, are crucial to establish the intrinsic stability of this compound. These studies expose the drug substance to harsh conditions like acid, base, oxidation, heat, and light to produce degradation products. The data obtained is used to understand degradation pathways, identify potential degradants, and develop stability-indicating analytical methods that can effectively separate these degradants from the parent drug, which is a regulatory requirement. The goal is typically to achieve 5-20% degradation of the drug substance.

Q4: What are the critical parameters for validating an analytical method for this compound?

A4: Method validation for this compound should be performed according to International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

HPLC Troubleshooting Guide

Q: My this compound peak is showing significant tailing in RP-HPLC. What are the likely causes and solutions?

A: Peak tailing for amine-containing compounds like this compound is a common issue in reverse-phase chromatography. The primary causes and potential solutions are outlined below:

  • Secondary Interactions: The basic nitrogen atoms in this compound can interact with acidic silanol (B1196071) groups on the surface of the silica-based C18 column.

    • Solution 1: Adjust the mobile phase pH. Lowering the pH (e.g., to pH 2.5-3.5 with phosphoric or formic acid) will protonate the basic nitrogens and also suppress the ionization of many silanol groups, minimizing these secondary interactions.

    • Solution 2: Use a base-deactivated column or a column with end-capping to reduce the number of accessible silanol groups.

    • Solution 3: Add a competing base, like triethylamine (B128534) (TEA), to the mobile phase in low concentrations (e.g., 0.1%). The TEA will interact with the active sites on the stationary phase, reducing their availability to interact with this compound.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the concentration of the injected sample or decrease the injection volume.

  • Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites.

    • Solution: Wash the column with a strong solvent (e.g., isopropanol, dichloromethane, depending on column specifications). If the problem persists, the column may need to be replaced.

Q: I am observing inconsistent retention times for this compound between injections. What should I check?

A: Fluctuating retention times can compromise the reliability of your analysis. Here is a checklist of potential causes:

  • Pump and Mobile Phase Issues:

    • Air Bubbles: Ensure the mobile phase is properly degassed. Air bubbles in the pump head can cause pressure fluctuations and inconsistent flow rates.

    • Inconsistent Mixing: If using a gradient or an isocratic mixture prepared online, ensure the pump's proportioning valves are functioning correctly. Premixing the mobile phase offline can help diagnose this issue.

    • Pump Seals: Worn pump seals can lead to leaks and an inconsistent flow rate. Check for any signs of leakage around the pump heads.

  • Column Temperature:

    • Fluctuations: The column temperature significantly affects retention time. Use a column oven to maintain a stable temperature. Ensure the oven is properly calibrated and the mobile phase has sufficient residence time in the pre-heater.

  • Mobile Phase Preparation:

    • Evaporation: Over time, the more volatile component of the mobile phase (e.g., acetonitrile) can evaporate, changing its composition and affecting retention times. Prepare fresh mobile phase daily.

    • pH Drift: For buffered mobile phases, ensure the buffer has sufficient capacity and is prepared consistently.

Experimental Protocols

Stability-Indicating RP-HPLC Method for this compound

This protocol describes a hypothetical but robust stability-indicating RP-HPLC method for the quantification of this compound and the separation of its degradation products.

1. Instrumentation and Reagents

  • System: HPLC with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (HPLC grade).

2. Chromatographic Conditions

ParameterCondition
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid.
Mobile Phase B Acetonitrile
Gradient Program Time (min) / %B: 0/15, 25/60, 30/15, 35/15
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 238 nm (based on typical azapirone structures)
Run Time 35 minutes

3. Solution Preparation

  • Diluent: Acetonitrile:Water (50:50 v/v)

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Prepare a stock solution from the drug product (e.g., tablets) to achieve a final concentration of 100 µg/mL in the diluent. Filter through a 0.45 µm syringe filter before injection.

Forced Degradation Study Protocol

The following table outlines the conditions for a forced degradation study to assess the stability-indicating nature of the analytical method.

Stress ConditionReagent / ConditionDurationNotes
Acid Hydrolysis 0.1 M HCl2 hours at 60°CNeutralize with an equivalent amount of 0.1 M NaOH before injection.
Base Hydrolysis 0.1 M NaOH1 hour at 60°CNeutralize with an equivalent amount of 0.1 M HCl before injection.
Oxidation 3% H₂O₂24 hours at room temp
Thermal Degradation 80°C in an oven48 hoursAnalyze both solid drug substance and a solution.
Photolytic Degradation ICH Option 2 (UV/Vis)As per guidelinesExpose both solid drug substance and solution. A control sample should be protected from light.

Visualizations

G General Workflow for this compound Analysis cluster_0 Planning & Preparation cluster_1 Execution cluster_2 Data Processing & Reporting SampleReceipt Sample Receipt & Login MethodSelection Method Selection or Development SampleReceipt->MethodSelection ReagentPrep Reagent & Mobile Phase Preparation MethodSelection->ReagentPrep SystemSuitability System Suitability Test (SST) ReagentPrep->SystemSuitability SamplePrep Sample Preparation (Extraction/Dilution) SystemSuitability->SamplePrep SequenceRun Run Analytical Sequence (HPLC/GC) SamplePrep->SequenceRun DataAcquisition Data Acquisition SequenceRun->DataAcquisition Integration Peak Integration & Quantification DataAcquisition->Integration Review Data Review & Approval Integration->Review Report Generate Report Review->Report HPLC_Troubleshooting HPLC Troubleshooting Logic for Peak Shape Issues Start Poor Peak Shape (Tailing/Fronting) CheckOverload Is sample concentration too high? Start->CheckOverload CheckMobilePhase Is mobile phase pH optimal for analyte? CheckOverload->CheckMobilePhase No Sol_Dilute Dilute sample or reduce injection volume. CheckOverload->Sol_Dilute Yes CheckColumn Is column old or contaminated? CheckMobilePhase->CheckColumn Yes Sol_pH Adjust mobile phase pH (e.g., pH 2.5-3.5). CheckMobilePhase->Sol_pH No Sol_Wash Wash column with strong solvent. CheckColumn->Sol_Wash Yes Sol_Compete Add competing base (e.g., TEA). Sol_pH->Sol_Compete Sol_Replace Replace column. Sol_Wash->Sol_Replace If problem persists Forced_Degradation Conceptual Forced Degradation Pathways of this compound cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound (Parent Drug) Acid Acidic (HCl) This compound->Acid hydrolysis Base Alkaline (NaOH) This compound->Base hydrolysis Oxidation Oxidative (H2O2) This compound->Oxidation oxidation Thermal Thermal (Heat) This compound->Thermal degradation Photo Photolytic (UV/Vis Light) This compound->Photo degradation Hydrolysis Hydrolysis Products (e.g., imide ring opening) Acid->Hydrolysis Base->Hydrolysis OxidationProd Oxidation Products (e.g., N-oxides) Oxidation->OxidationProd Isomers Isomers / Rearrangement Products Thermal->Isomers Other Other Unknown Degradants Photo->Other

References

Technical Support Center: Enhancing the Bioavailability of Zalospirone Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing Zalospirone formulations. This compound is a selective 5-HT1A partial agonist, and like many BCS Class II compounds, its therapeutic efficacy is often limited by poor aqueous solubility, which can lead to low and variable oral bioavailability.[1][2] This guide offers practical solutions, detailed experimental protocols, and theoretical background to address these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutical Classification System (BCS) classification for this compound and why is it important for formulation development?

A1: While specific BCS classification for this compound is not publicly available, its known poor aqueous solubility suggests it likely falls under BCS Class II (Low Solubility, High Permeability) .[1][3] This classification is critical because it indicates that the rate-limiting step for oral absorption is drug dissolution in the gastrointestinal tract. Therefore, formulation strategies must focus on enhancing the solubility and dissolution rate to improve bioavailability.

Q2: What are the primary formulation strategies to enhance the oral bioavailability of a BCS Class II drug like this compound?

A2: The main goal is to increase the drug's dissolution rate and/or apparent solubility at the site of absorption. Key strategies include:

  • Particle Size Reduction: Increasing the surface area through techniques like micronization and nanosuspension. Nanosuspensions, which are sub-micron colloidal dispersions of the pure drug, are particularly effective.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix. The amorphous form has higher kinetic solubility than the stable crystalline form.

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.

Q3: How does this compound exert its therapeutic effect, and how might this be related to formulation?

A3: this compound is a selective partial agonist for the 5-HT1A serotonin (B10506) receptor. This receptor is coupled to a Gαi/o protein, and its activation typically inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. This signaling cascade ultimately modulates neuronal excitability. For a consistent therapeutic effect, stable plasma concentrations of this compound are required. A formulation with poor bioavailability can lead to sub-therapeutic levels or high inter-patient variability, undermining clinical efficacy.

Signaling Pathway of 5-HT1A Receptor Agonists

Caption: Simplified signaling cascade following this compound binding to the 5-HT1A receptor.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q: My this compound solid dispersion shows initial promise but fails to maintain supersaturation during in-vitro dissolution testing. What's happening?

A: This is a common issue known as "spring and parachute" failure, where the amorphous drug rapidly dissolves (the "spring") but then quickly precipitates back into its less soluble crystalline form (the "parachute" fails).

  • Likely Cause: The chosen polymer is not adequately inhibiting nucleation and crystal growth of this compound in the dissolution medium.

  • Troubleshooting Steps:

    • Polymer Selection: Ensure the polymer has strong specific interactions (e.g., hydrogen bonding) with this compound. Screen polymers like PVP K30, HPMC, or Soluplus®.

    • Drug Loading: High drug loading (>30-40%) can overwhelm the polymer's stabilization capacity. Try reducing the drug-to-polymer ratio.

    • Add a Second Polymer: Incorporate a precipitation inhibitor. For example, HPMC can be excellent at maintaining supersaturation even if another polymer like PVP is used as the primary dispersion matrix.

    • Dissolution Medium: Ensure the pH and composition of your dissolution medium are biorelevant. Precipitation can be highly pH-dependent.

Q: I've prepared a nanosuspension of this compound, but the particles are aggregating over time. How can I improve stability?

A: Particle aggregation in nanosuspensions is typically due to insufficient steric or electrostatic stabilization.

  • Likely Cause: The concentration or type of stabilizer is suboptimal.

  • Troubleshooting Steps:

    • Stabilizer Concentration: Increase the concentration of your stabilizer (e.g., Poloxamer 407, Tween 80, or PVP).

    • Combination of Stabilizers: Use a combination of stabilizers. An ionic surfactant can provide electrostatic repulsion while a non-ionic polymer provides steric hindrance.

    • Zeta Potential Measurement: Measure the zeta potential of your suspension. A value of |±30 mV| or greater is generally considered stable. If it's too low, consider adding an ionic stabilizer.

    • Homogenization/Milling Parameters: Optimize the energy input during preparation (e.g., increase homogenization pressure or milling time) to ensure you achieve a narrow particle size distribution, which is less prone to Ostwald ripening.

Troubleshooting Workflow for Formulation Development

Troubleshooting_Workflow cluster_strategies Select Enhancement Strategy Start Start: Poor Bioavailability Check_Dissolution Assess In-Vitro Dissolution Rate Start->Check_Dissolution Is_Low Is Rate Low? Check_Dissolution->Is_Low Sol_Dispersion Strategy 1: Amorphous Solid Dispersion (ASD) Is_Low->Sol_Dispersion Yes Perm_Issue Assess Permeability (e.g., Caco-2 Assay) Is_Low->Perm_Issue No ASD_Issue Problem: Recrystallization during dissolution? Sol_Dispersion->ASD_Issue Nano Strategy 2: Nanosuspension Nano_Issue Problem: Particle Aggregation? Nano->Nano_Issue ASD_Sol1 Solution: - Optimize Polymer - Reduce Drug Load - Add Inhibitor ASD_Issue->ASD_Sol1 Yes Success Success: Proceed to In-Vivo PK ASD_Issue->Success No Nano_Sol1 Solution: - Optimize Stabilizer - Check Zeta Potential - Refine Process Nano_Issue->Nano_Sol1 Yes Nano_Issue->Success No

Caption: A decision tree for troubleshooting common this compound formulation issues.

Quantitative Data Summary

While specific data for this compound is proprietary, the following table provides illustrative data for a typical BCS Class II compound, demonstrating the potential improvements achievable with different formulation technologies.

Formulation TypeDrug Loading (% w/w)Particle SizeApparent Solubility (µg/mL in pH 6.8 buffer)Dissolution in 30 min (%)Ref.
Unprocessed Drug100%> 50 µm0.8< 5%
Micronized Drug100%2 - 5 µm1.525%
Nanosuspension20%250 nm12.585%
Solid Dispersion (30% in PVP K30)30%N/A (Molecularly dispersed)45.0> 90%

Appendices: Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol describes a common lab-scale method for preparing amorphous solid dispersions.

Materials:

  • This compound API

  • Polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30)

  • Organic Solvent (e.g., Dichloromethane or 70% Ethanol, capable of dissolving both drug and polymer)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolution: Accurately weigh this compound and PVP K30 (e.g., for a 1:3 drug-to-polymer ratio). Dissolve both components completely in the selected solvent in a round-bottom flask under gentle magnetic stirring.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to 40°C and apply a vacuum. Rotate the flask (e.g., at 60 rpm) until all the solvent has been removed and a thin, clear film is formed on the flask wall.

  • Drying: Scrape the solid material from the flask. Place the material in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

  • Processing: Gently grind the resulting solid dispersion using a mortar and pestle to achieve a uniform powder. Pass the powder through a sieve (e.g., 100-mesh) to ensure homogeneity.

  • Characterization: Store the final product in a desiccator. Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous state, Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-polymer interactions, and Powder X-ray Diffraction (PXRD).

Protocol 2: In-Vitro Dissolution Testing for Solid Dispersions

This protocol outlines how to assess the dissolution performance of the prepared formulations.

Materials:

  • USP Dissolution Apparatus II (Paddle Method)

  • Dissolution Medium (e.g., 900 mL of pH 6.8 phosphate (B84403) buffer)

  • This compound formulation (amount equivalent to a specific dose, e.g., 20 mg)

  • Syringe filters (e.g., 0.45 µm)

  • HPLC system for quantification

Methodology:

  • Apparatus Setup: Set up the dissolution apparatus. Fill the vessels with 900 mL of the pre-warmed (37 ± 0.5°C) dissolution medium. Set the paddle speed to 50 or 75 rpm.

  • Sample Introduction: Introduce the this compound formulation (e.g., encapsulated solid dispersion powder) into each vessel. Start the timer immediately.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel. Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

  • Volume Replacement: If necessary, replace the withdrawn volume with fresh, pre-warmed dissolution medium to maintain a constant volume.

  • Quantification: Analyze the concentration of dissolved this compound in each filtered sample using a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profile (Cumulative % Dissolved vs. Time). Compare the profile against the unprocessed drug to quantify the enhancement.

Overall Experimental and Development Workflow

Development_Workflow cluster_preform Pre-formulation cluster_form Formulation Development cluster_invitro In-Vitro Characterization cluster_invivo Preclinical In-Vivo Testing Char API Characterization (Solubility, pKa, LogP, Crystallinity) Screen Excipient Compatibility & Polymer Screening Char->Screen Prep Formulation Preparation (e.g., ASD, Nanosuspension) Screen->Prep SolidState Solid-State Analysis (DSC, PXRD, FTIR) Prep->SolidState Opt Process Optimization Opt->Prep Iterate Dissolution Dissolution & Solubility Studies SolidState->Dissolution Dissolution->Opt Stability Physical & Chemical Stability Testing Dissolution->Stability PK_Study Pharmacokinetic (PK) Study in Animal Model (e.g., Rat) Dissolution->PK_Study Promising Candidate Stability->PK_Study Data Data Analysis (AUC, Cmax, Tmax) PK_Study->Data Final Lead Formulation Selection Data->Final

References

Validation & Comparative

A Comparative Efficacy Review: Zalospirone and Buspirone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacological properties and clinical efficacy of zalospirone and buspirone (B1668070), two anxiolytic agents from the azapirone class. Both compounds exert their effects primarily through modulation of the serotonin (B10506) 5-HT1A receptor. While buspirone is an established treatment for generalized anxiety disorder (GAD), the development of this compound was halted due to an unfavorable side-effect profile. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview based on available experimental data.

Mechanism of Action: Targeting the 5-HT1A Receptor

Both this compound and buspirone are classified as selective partial agonists of the serotonin 5-HT1A receptor.[1][2] Their primary mechanism of action involves binding to these receptors, which are involved in the modulation of anxiety and mood.[3] Buspirone acts as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[2][3] This dual action is believed to contribute to its anxiolytic effects. Initially, the agonism at presynaptic autoreceptors reduces the firing of serotonergic neurons. Over time, this leads to a desensitization of these autoreceptors, resulting in increased serotonin release and enhanced serotonergic activity.

This compound shares this partial agonist activity at 5-HT1A receptors. Preclinical studies have demonstrated its effects as a 5-HT1A agonist. The azapirone class of drugs, including this compound and buspirone, is characterized by this high affinity for 5-HT1A binding sites.

Receptor Binding Affinity

The following table summarizes the receptor binding affinities (Ki values) for this compound and buspirone at various neurotransmitter receptors. Lower Ki values indicate a higher binding affinity.

ReceptorThis compound (Ki, nM)Buspirone (Ki, nM)
5-HT1APartial AgonistPartial Agonist

Pharmacokinetic Profiles

A comparison of the key pharmacokinetic parameters of this compound and buspirone is presented below.

ParameterThis compoundBuspirone
Bioavailability Not available~4%
Protein Binding Not available86-95%
Metabolism Not availablePrimarily by CYP3A4
Elimination Half-life 1-4 hours2-3 hours (mean)
Time to Peak Plasma Concentration (Tmax) Not available40-90 minutes

Preclinical and Clinical Efficacy

Preclinical Studies

Preclinical research has demonstrated the anxiolytic-like and antidepressant-like activities of both this compound and buspirone. In animal models, both compounds have shown efficacy. For instance, studies on the differential-reinforcement-of-low-rate 72-s (DRL 72-s) schedule, a model used to assess antidepressant and anxiolytic drug effects, showed that both buspirone and this compound disrupted the interresponse time (IRT) distribution, an effect attributed to decreased serotonin transmission mediated by the presynaptic 5-HT1A receptor.

Clinical Trials

This compound: Clinical trials with this compound showed some evidence of efficacy in treating anxiety and depression. One placebo-controlled, multicenter study investigated the use of this compound in major depression. In this study, a high dose of 45 mg/day of this compound demonstrated a significant antidepressant effect compared to placebo. However, this dose was poorly tolerated, with a high dropout rate (51%) due to side effects such as dizziness and nausea. Ultimately, the development of this compound was discontinued.

Buspirone: Buspirone is approved for the management of GAD. Its efficacy has been demonstrated in numerous clinical trials to be comparable to that of benzodiazepines like diazepam. However, unlike benzodiazepines, buspirone does not cause significant sedation, and it has a low potential for abuse and dependence. The onset of the anxiolytic effect of buspirone is delayed, typically taking 2 to 4 weeks to become apparent.

One study evaluating buspirone in GAD patients with coexisting mild depressive symptoms found that buspirone was superior to placebo in improving both anxiety and depressive symptoms. Patients treated with buspirone showed a significantly greater reduction in their Hamilton Rating Scale for Anxiety (HAM-A) scores compared to the placebo group.

Experimental Protocols

This compound in Major Depression: A Placebo-Controlled Multicenter Study
  • Objective: To evaluate the antidepressant efficacy of this compound.

  • Study Design: A placebo-controlled, multicenter trial.

  • Participants: Patients diagnosed with major depression.

  • Intervention: Patients were administered either this compound at varying doses or a placebo. The high-dose group received 45 mg of this compound daily.

  • Primary Outcome Measures: The primary efficacy endpoint was the change from baseline in the Hamilton Depression Rating Scale (HAM-D) total score.

  • Results: The 45 mg dose of this compound showed a statistically significant improvement in HAM-D scores compared to placebo. However, this dose was associated with a high incidence of adverse effects, leading to a large number of dropouts.

Visualizing Molecular Interactions and Experimental Processes

To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) 5-HT1A_Autoreceptor 5-HT1A Autoreceptor Serotonin (5-HT)->5-HT1A_Autoreceptor Negative Feedback 5-HT_cleft Serotonin (5-HT)->5-HT_cleft Release SERT SERT 5-HT_cleft->SERT Reuptake 5-HT1A_Postsynaptic 5-HT1A Receptor 5-HT_cleft->5-HT1A_Postsynaptic Signal_Transduction Signal Transduction (Anxiolytic Effect) 5-HT1A_Postsynaptic->Signal_Transduction Zalospirone_Buspirone This compound / Buspirone Zalospirone_Buspirone->5-HT1A_Autoreceptor Agonist Zalospirone_Buspirone->5-HT1A_Postsynaptic Partial Agonist

Caption: Signaling pathway of this compound and Buspirone at the 5-HT1A receptor.

G Patient_Screening Patient Screening (Major Depression Diagnosis) Placebo_Lead_In Placebo Lead-In (7-10 days) Patient_Screening->Placebo_Lead_In Randomization Randomization Placebo_Lead_In->Randomization Zalospirone_Group This compound Treatment (e.g., 45 mg/day) Randomization->Zalospirone_Group Placebo_Group Placebo Treatment Randomization->Placebo_Group Efficacy_Assessment Weekly Efficacy Assessment (HAM-D Scores) Zalospirone_Group->Efficacy_Assessment Adverse_Event_Monitoring Adverse Event Monitoring Zalospirone_Group->Adverse_Event_Monitoring Placebo_Group->Efficacy_Assessment Placebo_Group->Adverse_Event_Monitoring Final_Analysis Final Data Analysis (Efficacy and Tolerability) Efficacy_Assessment->Final_Analysis Adverse_Event_Monitoring->Final_Analysis

Caption: Workflow of a placebo-controlled clinical trial for this compound.

References

A Comparative Analysis of Receptor Selectivity: Zalospirone vs. SSRIs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the receptor selectivity of Zalospirone, a partial 5-HT1A agonist, and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), a widely prescribed class of antidepressants. Understanding the distinct receptor interaction profiles of these compounds is crucial for elucidating their mechanisms of action, predicting their therapeutic effects, and anticipating potential side effects.

Executive Summary

This compound, a member of the azapirone chemical class, exhibits high selectivity as a partial agonist for the serotonin 1A (5-HT1A) receptor.[1] In contrast, SSRIs primarily act by potently and selectively inhibiting the serotonin transporter (SERT).[2][3] While highly selective for SERT, some SSRIs display varying affinities for other neurotransmitter receptors, which can contribute to their specific clinical profiles and side-effect profiles. This guide presents a detailed, data-driven comparison of the receptor binding affinities of this compound and several common SSRIs, alongside an examination of their respective downstream signaling pathways.

Comparative Receptor Binding Profiles

The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound and a selection of common SSRIs for key central nervous system receptors. Lower Ki values indicate higher binding affinity.

Compound SERT 5-HT1A 5-HT2A 5-HT2C NET DAT α1-adrenergic H1 Muscarinic (M1)
This compound >1000~1-5 >1000>1000>1000>1000>1000>1000>1000
Fluoxetine 1.1-1.4 [4]>1000>100064 (R-fluoxetine)[4]>1000>1000>1000>1000>1000
Paroxetine 0.05-0.34 >1000>1000>1000156268>1000>100042
Sertraline ~1 >1000>1000>1000>1000<50>1000>1000>1000
Citalopram ~1.5 >1000>1000>1000>1000>1000>1000>1000>1000
Escitalopram 1.1 >1000>1000>1000>1000>1000>1000>1000>1000
Fluvoxamine ~5 >1000>1000>1000>1000>1000>1000>1000>1000

Note: Ki values are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols: Radioligand Binding Assays

The binding affinities (Ki) presented in this guide are typically determined using radioligand binding assays. The following is a generalized protocol representative of those used in the cited studies.

Objective: To determine the binding affinity of a test compound (e.g., this compound or an SSRI) for a specific receptor or transporter.

Materials:

  • Membrane Preparations: Homogenates of brain tissue (e.g., rat cortex, hippocampus) or cell lines expressing the target receptor/transporter (e.g., CHO or HEK293 cells).

  • Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target site (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors, [3H]-Citalopram for SERT).

  • Test Compounds: this compound and a panel of SSRIs.

  • Incubation Buffer: A buffer solution designed to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Filtration Apparatus: A cell harvester to separate bound and free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation: Frozen brain tissue or cultured cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the incubation buffer.

  • Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the membrane preparation in a multi-well plate.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

The distinct receptor targets of this compound and SSRIs lead to the activation of different intracellular signaling cascades.

This compound and the 5-HT1A Receptor Signaling Pathway

As a partial agonist at the 5-HT1A receptor, this compound modulates the activity of G-protein coupled signaling pathways.

Zalospirone_Signaling This compound This compound Receptor 5-HT1A Receptor This compound->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Channel Opening G_protein->K_channel Ca_channel ↓ Ca2+ Channel Opening G_protein->Ca_channel ERK ↑ ERK Activation G_protein->ERK Akt ↑ Akt Activation G_protein->Akt cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Gene_Expression Altered Gene Expression PKA->Gene_Expression Neuronal_Inhibition Neuronal Hyperpolarization/ Inhibition K_channel->Neuronal_Inhibition Ca_channel->Neuronal_Inhibition ERK->Gene_Expression Akt->Gene_Expression SSRI_Signaling SSRI SSRI SERT Serotonin Transporter (SERT) SSRI->SERT Inhibits Serotonin_Reuptake ↓ Serotonin Reuptake SERT->Serotonin_Reuptake Synaptic_Serotonin ↑ Synaptic Serotonin Serotonin_Reuptake->Synaptic_Serotonin Postsynaptic_Receptors Postsynaptic 5-HT Receptors Synaptic_Serotonin->Postsynaptic_Receptors Activates Autoreceptors Presynaptic 5-HT1A Autoreceptors Synaptic_Serotonin->Autoreceptors Activates BDNF ↑ BDNF Expression Postsynaptic_Receptors->BDNF Receptor_Downregulation Autoreceptor Downregulation (Chronic) Autoreceptors->Receptor_Downregulation Increased_Firing ↑ Serotonergic Neuron Firing (Chronic) Receptor_Downregulation->Increased_Firing Therapeutic_Effect Therapeutic Effect Increased_Firing->Therapeutic_Effect Neurogenesis ↑ Neurogenesis & Synaptic Plasticity BDNF->Neurogenesis Neurogenesis->Therapeutic_Effect

References

Zalospirone's Antidepressant Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a 5-HT1A Partial Agonist in the Landscape of Antidepressant Therapies

Zalospirone, a selective 5-HT1A partial agonist belonging to the azapirone chemical class, has demonstrated efficacy in the treatment of major depression in clinical trials. However, its development was ultimately halted due to a high incidence of side effects at therapeutically effective doses. This guide provides a comprehensive validation of this compound's antidepressant properties by comparing its performance with alternative antidepressants, supported by available clinical and preclinical data, detailed experimental protocols, and visualizations of its mechanism of action.

Clinical Efficacy in Major Depressive Disorder

A key multicenter, placebo-controlled clinical trial investigated the antidepressant effects of this compound in 287 outpatients with unipolar major depression. The study evaluated three fixed doses (6 mg/day, 15 mg/day, and 45 mg/day) over a six-week period. The primary measure of efficacy was the change from baseline in the 21-item Hamilton Rating Scale for Depression (HAM-D) score.

The highest dose of this compound (45 mg/day) demonstrated a statistically significant antidepressant effect compared to placebo, starting from the second week of treatment. By week six, patients in the 45 mg/day group showed a mean improvement of 12.8 points on the HAM-D total score, compared to an 8.4-point improvement in the placebo group (p < 0.05).[1] The lower doses of 6 mg/day and 15 mg/day showed a trend towards improvement but did not reach statistical significance, suggesting a dose-dependent response.[1]

Despite the positive efficacy findings, the 45 mg/day dose was poorly tolerated. Nearly half of the patients in this group reported dizziness and nausea, leading to a high dropout rate of 51% by the end of the study.[1]

Treatment GroupMean Change from Baseline in HAM-D Total Score (Week 6)p-value vs. Placebo
This compound (45 mg/day)-12.8< 0.05
This compound (15 mg/day)Not Statistically Significant-
This compound (6 mg/day)Not Statistically Significant-
Placebo-8.4-
Table 1: Clinical Efficacy of this compound in Major Depressive Disorder [1]

Mechanism of Action: 5-HT1A Receptor Partial Agonism

This compound exerts its therapeutic effects through its action as a partial agonist at serotonin (B10506) 1A (5-HT1A) receptors.[2] These receptors are located both presynaptically on serotonin neurons in the raphe nuclei (autoreceptors) and postsynaptically on neurons in various brain regions, including the hippocampus and cortex (heteroreceptors).

The antidepressant effect of 5-HT1A receptor agonists is believed to be mediated primarily through the activation of postsynaptic heteroreceptors. Chronic treatment with 5-HT1A agonists leads to the desensitization of presynaptic autoreceptors, which results in an increase in serotonin release. This, combined with the direct stimulation of postsynaptic 5-HT1A receptors, is thought to contribute to the therapeutic response.

The signaling pathway initiated by 5-HT1A receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, influences downstream signaling cascades that are implicated in mood regulation.

G This compound This compound HT1A_Receptor 5-HT1A Receptor (Partial Agonist) This compound->HT1A_Receptor Gi_Protein Gi Protein Activation HT1A_Receptor->Gi_Protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition Gi_Protein->Adenylyl_Cyclase Inhibits cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Reduces production of Downstream Downstream Signaling (e.g., CREB regulation) cAMP->Downstream Antidepressant_Effect Antidepressant Effect Downstream->Antidepressant_Effect

This compound's 5-HT1A Signaling Pathway

Comparison with Selective Serotonin Reuptake Inhibitors (SSRIs)

SSRIs, the most commonly prescribed class of antidepressants, work by blocking the reuptake of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft. This leads to the activation of all postsynaptic serotonin receptors, not just the 5-HT1A subtype.

FeatureThis compound (Azapirone)Selective Serotonin Reuptake Inhibitors (SSRIs)
Primary Mechanism Partial agonist at 5-HT1A receptorsInhibition of serotonin transporter (SERT)
Effect on Serotonin Modulates 5-HT1A receptor activity directlyIncreases synaptic serotonin levels
Receptor Specificity Selective for 5-HT1A receptorsIndirectly affects all postsynaptic serotonin receptors
Common Side Effects Dizziness, nauseaNausea, insomnia, sexual dysfunction, weight gain
Table 2: Mechanistic Comparison of this compound and SSRIs
Preclinical Models of Antidepressant Activity

The Forced Swim Test (FST) is a common preclinical behavioral test used to screen for potential antidepressant drugs. In this test, rodents are placed in a cylinder of water from which they cannot escape. The time they spend immobile (floating) is measured, with a decrease in immobility time considered an indicator of antidepressant-like activity.

While specific data for this compound in the FST is not available in the reviewed literature, other 5-HT1A receptor agonists have been shown to produce antidepressant-like effects in this model. For comparison, a typical response to an effective SSRI like fluoxetine (B1211875) in the FST would be a significant reduction in immobility time compared to a vehicle-treated control group.

G cluster_protocol Forced Swim Test Protocol cluster_results Expected Outcomes start Acclimatize Animal drug_admin Administer Test Compound (e.g., this compound, SSRI, Vehicle) start->drug_admin swim_session Place Animal in Water Cylinder (6 minutes) drug_admin->swim_session record Record Behavior (Last 4 minutes) swim_session->record analyze Analyze Immobility Time record->analyze vehicle Vehicle Control: High Immobility antidepressant Antidepressant: Reduced Immobility

Experimental Workflow for the Forced Swim Test

Experimental Protocols

Clinical Trial of this compound in Major Depression
  • Study Design: A 6-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 287 outpatients (aged 18-65 years) meeting the criteria for unipolar major depression with a minimum 21-item Hamilton Rating Scale for Depression (HAM-D) score of 20.

  • Intervention: Patients were randomly assigned to one of four treatment groups: this compound 6 mg/day, this compound 15 mg/day, this compound 45 mg/day, or placebo. Doses were administered three times daily.

  • Primary Efficacy Measure: Change from baseline in the total score of the 21-item HAM-D at week 6.

  • Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare the change from baseline in HAM-D scores between each this compound group and the placebo group.

Forced Swim Test (General Protocol)
  • Apparatus: A transparent Plexiglas cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (e.g., 23-25°C) to a depth that prevents the animal from touching the bottom with its tail or feet.

  • Procedure:

    • Animals (typically mice or rats) are individually placed into the cylinder for a 6-minute session.

    • Behavior is recorded, often by a video camera, for the duration of the session.

    • The last 4 minutes of the session are typically scored for immobility, defined as the absence of active, escape-oriented behaviors, with the animal making only small movements necessary to keep its head above water.

  • Drug Administration: Test compounds (e.g., this compound, SSRIs) or vehicle are administered at a specified time before the test session (e.g., 30-60 minutes).

  • Data Analysis: The duration of immobility is calculated and compared between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion

This compound demonstrated antidepressant properties in a clinical setting, particularly at a higher dosage, validating its mechanism of action as a 5-HT1A partial agonist. However, its clinical utility was hampered by a significant side effect profile at these effective doses. A comparative analysis with SSRIs highlights a more targeted mechanism of action for this compound, which could theoretically offer a different side effect profile. The lack of direct comparative preclinical and clinical data makes a definitive statement on its relative efficacy challenging. Future development of 5-HT1A agonists with improved tolerability may yet offer a valuable alternative in the treatment of major depressive disorder.

References

Reproducibility of Zalospirone Preclinical Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for Zalospirone and two other azapirone anxiolytics, Buspirone and Gepirone. The objective is to assess the reproducibility of this compound's preclinical profile by comparing it with related compounds that have a more extensive publication record. Due to the discontinuation of this compound's clinical development, publicly available preclinical data is limited, a critical factor in evaluating the external reproducibility of the original findings.

Executive Summary

This compound (WY-47,846) is a selective 5-HT1A partial agonist of the azapirone chemical class, investigated for its anxiolytic and antidepressant potential.[1][2] Its development was halted due to a high incidence of side effects in clinical trials.[1][2] This guide compiles the available preclinical data for this compound and compares it to Buspirone and Gepirone, two structurally and pharmacologically similar compounds. While a complete quantitative comparison is hampered by the limited availability of this compound data, this guide summarizes the existing information to offer a framework for understanding its preclinical profile in the context of its class.

Mechanism of Action: 5-HT1A Receptor Partial Agonism

This compound, Buspirone, and Gepirone all belong to the azapirone class of drugs and share a primary mechanism of action as partial agonists at the serotonin (B10506) 5-HT1A receptor.[1] This receptor is a key regulator of mood and anxiety. As partial agonists, these compounds exhibit a ceiling effect, meaning they do not produce the maximal possible response, which can contribute to a more favorable side effect profile compared to full agonists.

Signaling Pathway of Azapirones

The binding of an azapirone like this compound to the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which hyperpolarizes the neuron and reduces its firing rate.

This compound Signaling Pathway This compound This compound HT1A_Receptor 5-HT1A Receptor (GPCR) This compound->HT1A_Receptor Binds to G_Protein Gi/o Protein HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits GIRK_Channel GIRK Channel G_Protein->GIRK_Channel Activates cAMP cAMP Adenylyl_Cyclase->cAMP Reduces production of Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Reduced levels contribute to GIRK_Channel->Neuronal_Inhibition Leads to Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Receptor-expressing cell membranes Incubate Incubate membranes, radioligand, and varying concentrations of test compound Membranes->Incubate Radioligand Radioligand Radioligand->Incubate Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Count Quantify radioactivity on filters Filter->Count Analyze Calculate IC50 and Ki values Count->Analyze Comparative Logic This compound This compound Azapirones Azapirone Class This compound->Azapirones Preclinical_Data Preclinical Data (Binding, EPM, FST) This compound->Preclinical_Data Limited Data Buspirone Buspirone Buspirone->Azapirones Buspirone->Preclinical_Data Extensive Data Gepirone Gepirone Gepirone->Azapirones Gepirone->Preclinical_Data Extensive Data HT1A_Agonist 5-HT1A Partial Agonist Azapirones->HT1A_Agonist Anxiolytic Anxiolytic Potential HT1A_Agonist->Anxiolytic Antidepressant Antidepressant Potential HT1A_Agonist->Antidepressant Anxiolytic->Preclinical_Data Antidepressant->Preclinical_Data Reproducibility Reproducibility Assessment Preclinical_Data->Reproducibility

References

Safety Operating Guide

Prudent Disposal of Zalospirone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds like Zalospirone are paramount to ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, a cautious approach is warranted. This guide provides a comprehensive operational and disposal plan based on general principles of pharmaceutical waste management and information available for similar chemical compounds.

Understanding this compound and its Disposal Context

Lacking definitive data to classify this compound as hazardous or non-hazardous under the Resource Conservation and Recovery Act (RCRA), it is prudent to manage it as a potentially hazardous chemical waste. This approach aligns with safety protocols for handling novel or under-characterized pharmaceutical agents.

Quantitative Data Summary

Due to the limited publicly available data for this compound, a direct quantitative summary of its environmental or toxicological impact is not possible. The following table outlines the status of available data and the recommended course of action based on analogous compounds.

Data PointThis compoundRecommendation Based on Analogs (Gepirone, Tandospirone)
RCRA Hazardous Waste Classification Not explicitly listed; insufficient data for characteristic hazard assessment.Treat as hazardous chemical waste as a precautionary measure.
Acute Toxicity (e.g., LD50) Data not found in public databases.Assume potential for toxicity and handle with appropriate personal protective equipment.
Aquatic Toxicity Data not found. General concern for psychiatric drugs in the environment.Prohibit sewer disposal to prevent environmental release.
Primary Recommended Disposal Route Not specified.Incineration through a licensed hazardous waste disposal service.

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol details the recommended methodology for the safe disposal of this compound from a laboratory setting. This procedure should be carried out in accordance with all applicable federal, state, and local regulations.

1. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure appropriate PPE is worn, including:

    • Safety goggles or glasses

    • Chemical-resistant gloves (e.g., nitrile)

    • Laboratory coat

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled container for this compound waste. The container should be made of a compatible material and have a secure lid.

  • Collect all forms of this compound waste in this container, including:

    • Expired or unused pure compound

    • Contaminated materials (e.g., weighing paper, pipette tips, vials)

    • Contaminated solutions

3. Labeling of Waste Container:

  • The waste container must be labeled immediately upon the first addition of waste.

  • The label should clearly state:

    • "Hazardous Waste"

    • "this compound"

    • Accumulation start date

    • Any known hazard characteristics (e.g., "Caution: Chemical Waste")

4. Storage of Waste:

  • Store the sealed waste container in a designated, secure area, away from incompatible materials.

  • The storage area should be well-ventilated.

5. Disposal Arrangements:

  • Do not dispose of this compound down the drain or in the regular trash. [1]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[1]

  • The recommended disposal method is high-temperature incineration by a licensed hazardous waste management facility.[1]

6. Decontamination of Empty Containers:

  • Empty containers that held pure this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol).

  • The rinsate must be collected and disposed of as hazardous waste in the designated this compound waste container.[1]

  • After triple-rinsing, the container can be managed as non-hazardous laboratory glassware or plastic, according to institutional procedures. Deface or remove the original label.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

ZalospironeDisposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate into a Labeled, Compatible Waste Container ppe->segregate label Label Container: 'Hazardous Waste - this compound' segregate->label store Store Securely in a Designated Area label->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs no_drain Prohibited Disposal Routes store->no_drain incinerate Arrange for High-Temperature Incineration contact_ehs->incinerate end Disposal Complete incinerate->end drain Sink/Sewer no_drain->drain Do NOT trash Regular Trash no_drain->trash Do NOT

This compound Disposal Workflow

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, thereby upholding their commitment to laboratory safety and regulatory compliance.

References

Essential Safety and Logistical Information for Handling Zalospirone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Zalospirone is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Safety Precautions

General Handling Precautions:

  • Avoid contact with eyes, skin, and clothing.

  • Do not ingest or inhale dust.

  • Use with adequate ventilation to minimize exposure.

  • Wash hands thoroughly after handling.

  • Remove and wash contaminated clothing before reuse.

  • Do not wear contact lenses when working with this chemical.

Personal Protective Equipment (PPE)

A layered approach to PPE is crucial when handling this compound to prevent accidental exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Primary: - Chemical-resistant gloves (e.g., nitrile)- Safety glasses with side shields or chemical splash goggles- Laboratory coatSecondary (in addition to primary for higher risk operations): - Face shield- Respiratory protection (e.g., N95 respirator) if weighing outside a ventilated enclosure
Solution Preparation and Handling Primary: - Chemical-resistant gloves (e.g., nitrile)- Chemical splash goggles- Laboratory coatSecondary (in addition to primary for higher risk operations): - Face shield- Work in a fume hood or other ventilated enclosure
General Laboratory Operations - Chemical-resistant gloves- Safety glasses- Laboratory coat

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal. Adherence to this workflow is critical for minimizing exposure risk.

zalospirone_handling_workflow cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (e.g., Fume Hood) prep_ppe->prep_setup Ensure safety first handling_weigh Weigh this compound (in ventilated enclosure) prep_setup->handling_weigh Proceed to handling handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_exp Perform Experiment handling_dissolve->handling_exp cleanup_decon Decontaminate Work Area and Equipment handling_exp->cleanup_decon Experiment complete cleanup_disposal Dispose of Waste (Solid and Liquid) cleanup_decon->cleanup_disposal cleanup_doff Doff PPE cleanup_disposal->cleanup_doff

This compound Safe Handling Workflow

Operational and Disposal Plans

Spill Management:

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the entire room.

  • PPE: Don appropriate PPE, including respiratory protection if dealing with a powder spill.

  • Containment: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use absorbent pads to contain the spill.

  • Cleanup: Carefully sweep or wipe up the contained material. Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable laboratory detergent and water.

  • Report: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

Waste Disposal:

All waste contaminated with this compound, including unused compound, empty containers, and contaminated PPE, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container. This includes contaminated gloves, bench paper, and weighing boats.

  • Liquid Waste: Collect in a labeled, sealed, and chemically compatible waste container. Do not mix with incompatible waste streams.

  • Sharps: Any sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.

Consult your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal procedures.

Storage:

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. Protect from light and moisture.

By adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.